molecular formula C13H17NO2S B3022526 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde CAS No. 438531-41-0

4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde

Cat. No.: B3022526
CAS No.: 438531-41-0
M. Wt: 251.35 g/mol
InChI Key: JYURGPQYEDOSEU-UHFFFAOYSA-N
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Description

4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde is a useful research compound. Its molecular formula is C13H17NO2S and its molecular weight is 251.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-16-13-3-2-11(10-15)8-12(13)9-14-4-6-17-7-5-14/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYURGPQYEDOSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235339
Record name 4-Methoxy-3-(4-thiomorpholinylmethyl)benzaldehyde
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Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438531-41-0
Record name 4-Methoxy-3-(4-thiomorpholinylmethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438531-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-(4-thiomorpholinylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Novel Heterocyclic Aldehyde Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary: The Aldehyde Advantage in Modern MedChem

In the high-stakes arena of drug discovery, the "flatland" problem—the over-reliance on planar, sp2-rich aromatic structures—remains a critical bottleneck. Novel heterocyclic aldehydes represent a strategic escape route. They are not merely reagents; they are divergent linchpins . An aldehyde moiety attached to a novel, sp3-enriched, or fused heterocyclic core allows for rapid, late-stage diversification into high-value pharmacophores via reductive amination, Knoevenagel condensation, or multicomponent reactions (MCRs).

This guide moves beyond basic textbook synthesis. We explore the strategic selection of heterocyclic aldehyde intermediates, advanced synthesis protocols (including C-H activation and "green" Vilsmeier-Haack variants), and the decision logic required to integrate them into fragment-based drug discovery (FBDD) campaigns.

Strategic Value: Why Novel Heterocyclic Aldehydes?

The "Divergent Hub" Concept

The aldehyde group is arguably the most versatile "handle" in medicinal chemistry. Unlike carboxylic acids (which often require coupling reagents) or halides (which require transition metals), aldehydes offer reactivity under mild, often metal-free conditions.

FeatureStrategic Advantage in Drug Discovery
Reactivity Profile High electrophilicity allows for rapid Library Generation via reductive amination (forming amines) or condensation (forming heterocycles like imidazoles or quinolines).
Fsp3 Character Attaching aldehydes to bridged or fused saturated heterocycles (e.g., tropanes, quinuclidines) introduces 3D character, improving solubility and target selectivity.
Metabolic Stability Deuterated aldehydes (C-D formyl) are emerging as tools to block metabolic soft spots (Aldehyde Oxidase clearance), extending half-life without altering potency.
Fragment Growing In FBDD, an aldehyde on a low-MW fragment allows for "vector-based growing"—precisely extending the molecule to capture adjacent binding pockets.
Emerging Scaffolds of Interest
  • Fused Pyrazoles: 1H-indazole-3-carbaldehydes for kinase inhibition.

  • Functionalized Pyridines: 2-bromo-5-substituted-pyridine-3-carbaldehydes as precursors for antisickling agents.

  • Deuterated Heteroaromatics:

    
    -Indole-3-carbaldehyde for ADME studies.
    

Advanced Synthetic Methodologies[1][2][3]

We categorize synthesis strategies based on the electronic nature of the heterocyclic substrate.

Strategy A: The Vilsmeier-Haack (VH) Reaction[4]
  • Target: Electron-rich heterocycles (Indoles, Pyrroles, Thiophenes, Furans).

  • Mechanism: Electrophilic aromatic substitution using a chloroiminium ion generated in situ from DMF and POCl

    
    .[1]
    
  • Modern Twist: Recent advances utilize ultrasonication or solvent-free mechanochemistry to reduce reaction times from hours to minutes and minimize hazardous waste.

Strategy B: Directed Ortho-Metalation (DoM) / Formylation
  • Target: Electron-deficient heterocycles (Pyridines, Pyrimidines, Quinolines) where VH fails.

  • Mechanism: Lithium-halogen exchange or directed deprotonation (using LDA or

    
    -BuLi) followed by quenching with DMF or 
    
    
    
    -formylpiperidine.
  • Critical Control: Temperature maintenance at -78°C is non-negotiable to prevent "dance" reactions (halogen migration).

Strategy C: C-H Photo-Formylation (The "Green" Frontier)
  • Target: Late-stage functionalization of complex heterocycles.

  • Mechanism: Radical pathways using photocatalysts and benign aldehyde sources (e.g., trioxane or glyoxylic acid) to install -CHO directly onto C-H bonds without pre-functionalization.

Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the optimal synthetic route and the downstream utility of the resulting aldehyde.

AldehydeLogic Substrate Heterocyclic Substrate ElecRich Electron Rich (Indole, Pyrrole) Substrate->ElecRich ElecPoor Electron Deficient (Pyridine, Pyrazine) Substrate->ElecPoor Complex Late-Stage/Complex Substrate->Complex MethodVH Vilsmeier-Haack (POCl3/DMF) ElecRich->MethodVH Electrophilic Subst. MethodDoM Lithiation (DoM) (n-BuLi/DMF) ElecPoor->MethodDoM Halogen Exchange MethodCH Photoredox C-H Formylation Complex->MethodCH Radical Mech Aldehyde Heterocyclic Aldehyde Intermediate MethodVH->Aldehyde MethodDoM->Aldehyde MethodCH->Aldehyde App1 Reductive Amination (Library Gen) Aldehyde->App1 App2 Knoevenagel Cond. (Scaffold Hopping) Aldehyde->App2 App3 MCRs (e.g. Biginelli) (Complexity) Aldehyde->App3

Caption: Strategic decision tree for synthesis selection and downstream application of heterocyclic aldehydes.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Indole (Optimized)

Best for: Synthesizing indole-3-carbaldehydes.

Safety Note: POCl


 is highly corrosive and reacts violently with water. Perform all steps in a fume hood.
  • Reagent Prep: In a flame-dried round-bottom flask under Argon, cool DMF (3.0 equiv, anhydrous) to 0°C using an ice-salt bath.

  • Vilsmeier Reagent Formation: Add POCl

    
      (1.2 equiv) dropwise over 20 minutes. Ensure internal temperature does not exceed 10°C. A white/yellow precipitate (chloroiminium salt) will form. Stir at 0°C for 30 min.
    
  • Substrate Addition: Dissolve the Indole derivative (1.0 equiv) in minimal DMF.[1] Add dropwise to the Vilsmeier reagent.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 1 hour. If conversion is incomplete (check TLC/LCMS), heat to 40°C.

  • Quench & Hydrolysis: Pour the reaction mixture onto crushed ice/water containing NaOH (5M) or Sodium Acetate (saturated) to adjust pH to ~9. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: The product often precipitates. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Protocol 2: Lithiation-Formylation of 2-Bromopyridine

Best for: Synthesizing functionalized pyridine-3-carbaldehydes.

Critical: Strictly anhydrous conditions are required.

  • Setup: Flame-dry a 3-neck flask. Add 2-Bromopyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 30 minutes via syringe pump. Maintain temperature below -70°C. Stir for 1-2 hours at -78°C to generate the lithiated species.

    • Note: For halogen-dance sensitive substrates, ensure rapid stirring and precise temperature control.

  • Formylation: Add anhydrous DMF (2.0 equiv) or

    
    -Formylpiperidine  (often gives higher yields) dropwise.
    
  • Quench: Stir at -78°C for 1 hour, then slowly warm to 0°C. Quench with saturated NH

    
    Cl  solution.
    
  • Workup: Extract with Et

    
    O or DCM. The aldehyde product may be volatile; avoid high-vacuum drying if possible.
    

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent. Retrieved from

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. DOI: 10.1039/D3RA04309F. Retrieved from

  • Journal of Medicinal Chemistry. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. DOI: 10.1021/jm100898b.
  • Organic Letters. (2018). Metal- and Acid-Free C-H Formylation of Nitrogen Heterocycles: Using Trioxane as an Aldehyde Equivalent. Retrieved from

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from

  • Pharmaceutical Technology. (2026). Advances in Heterocyclic Chemistry for API Synthesis. Retrieved from

Sources

Strategic Bioisosterism: A Comparative Analysis of Morpholine and Thiomorpholine Benzaldehyde Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug design, the strategic substitution of heterocyclic scaffolds is a foundational technique for optimizing pharmacokinetic and pharmacodynamic profiles. Morpholine and its bioisostere, thiomorpholine, represent two of the most versatile six-membered saturated heterocycles in medicinal chemistry[1]. When coupled with a benzaldehyde moiety—forming 4-morpholinobenzaldehyde and 4-thiomorpholinobenzaldehyde—these compounds serve as critical building blocks for synthesizing advanced therapeutics[2][3]. This whitepaper provides an in-depth technical comparison of these two analogs, exploring their physicochemical properties, metabolic trajectories, synthetic workflows, and applications in drug discovery.

Physicochemical Profiling: Oxygen vs. Sulfur

The fundamental divergence between morpholine and thiomorpholine arises from the substitution of the oxygen atom (1-oxa-4-azacyclohexane) with a sulfur atom (1-thia-4-azacyclohexane)[1]. This single-atom substitution dictates profound changes in the electronic and spatial characteristics of the resulting benzaldehyde analogs.

Oxygen is highly electronegative and acts as a strong hydrogen-bond acceptor, which typically enhances aqueous solubility. Conversely, sulfur is larger, more polarizable, and less electronegative[4]. The introduction of sulfur in thiomorpholine increases the overall lipophilicity of the scaffold, allowing for better membrane permeability[3][5]. Furthermore, the reduced electron-withdrawing inductive effect of sulfur compared to oxygen slightly alters the basicity (pKa) of the adjacent nitrogen atom, influencing target engagement and off-target profiles[4][5].

Table 1: Comparative Physicochemical Properties of Core Heterocycles
PropertyMorpholine CoreThiomorpholine CoreMechanistic Impact on Drug Design
Heteroatom Oxygen (O)Sulfur (S)Dictates polarizability and atomic radius.
Lipophilicity (logP) LowerHigherS-substitution increases lipophilicity, enhancing passive membrane diffusion[3][5].
H-Bond Acceptor Strength StrongWeakO forms robust H-bonds with target proteins; S relies more on dispersion forces[1].
Metabolic Soft Spot C-N bonds (α-carbon)Sulfur atomS undergoes rapid oxidation to sulfoxide/sulfone; O forces metabolism to adjacent carbons[3][6].

Metabolic Stability and Oxidation States

A critical factor in choosing between a morpholine and a thiomorpholine benzaldehyde building block is the anticipated metabolic fate of the final drug candidate.

Morpholine rings are typically metabolized via Cytochrome P450 (CYP450) mediated α-carbon hydroxylation, which inevitably leads to C-N bond cleavage and ring opening[6]. This often acts as a metabolic deactivation pathway.

Thiomorpholine, however, introduces a "metabolically soft spot" directly at the sulfur atom[3]. CYP450 enzymes rapidly oxidize the thioether to a sulfoxide, and subsequently to a sulfone[6][7]. This S-oxidation can be highly advantageous: it prevents the rapid ring cleavage seen in morpholine, and the resulting sulfoxide/sulfone metabolites are often pharmacologically active, highly stable against hydrolysis, and possess unique hydrogen-bonding networks[3][8]. Furthermore, the thioether moiety is highly sensitive to reactive oxygen species (ROS) like hypochlorite, making it an excellent trigger for stimuli-responsive drug delivery systems[9].

MetabolicPathways Morpholine Morpholine Ring (Oxygen Heteroatom) CYP450_1 CYP450 α-Oxidation Morpholine->CYP450_1 Thiomorpholine Thiomorpholine Ring (Sulfur Heteroatom) CYP450_2 CYP450 S-Oxidation Thiomorpholine->CYP450_2 RingCleavage C-N Bond Cleavage (Metabolic Deactivation) CYP450_1->RingCleavage Hydroxylation Sulfoxide Sulfoxide (Active/Stable Metabolite) CYP450_2->Sulfoxide Rapid (Seconds/Mins) Sulfone Sulfone (Highly Polar Metabolite) Sulfoxide->Sulfone Further Oxidation

Fig 1: Divergent CYP450-mediated metabolic pathways of morpholine and thiomorpholine.

Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

Both 4-morpholinobenzaldehyde and 4-thiomorpholinobenzaldehyde are synthesized via a self-validating Nucleophilic Aromatic Substitution (SNAr) protocol. The causality of this experimental design relies on the electron-withdrawing nature of the formyl (-CHO) group, which highly activates the para-position of a fluorinated benzene ring toward nucleophilic attack[2][3].

Step-by-Step Self-Validating Protocol

Objective: Synthesis of 4-(thio)morpholinobenzaldehyde from p-fluorobenzaldehyde.

  • Reagent Preparation: In a dry reaction flask, combine p-fluorobenzaldehyde (0.200 mol) and the chosen amine (morpholine or thiomorpholine, 0.300 mol)[2].

    • Causality: An excess of the amine ensures complete conversion of the electrophile. The highly electronegative fluorine atom creates a strong dipole, leaving the para-carbon highly electrophilic.

  • Solvent and Catalyst Addition: Dissolve the mixture in 300 mL of N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K2CO3, 40.0 g) and a catalytic amount of Aliquat 336[2].

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive. K2CO3 acts as an acid scavenger to neutralize the HF byproduct, preventing the protonation (and subsequent deactivation) of the amine nucleophile. Aliquat 336 (a phase-transfer catalyst) increases the effective concentration of the reacting species.

  • Thermal Activation: Stir the reaction mixture at reflux (100 °C) for 24 hours[2].

    • Causality: The thermal energy overcomes the activation barrier required to break the aromaticity and form the anionic Meisenheimer intermediate, which is stabilized by the para-formyl group.

  • Quench and Precipitation: Concentrate the mixture to dryness under reduced pressure, cool to room temperature, and slowly pour into ice water. Allow to stand overnight[2].

    • Causality: Removing the DMF and introducing the mixture to a highly polar, cold aqueous environment drastically reduces the solubility of the organic product, forcing it to crash out of solution as a precipitate.

  • Isolation and Purification: Collect the precipitated solid via vacuum filtration, wash with distilled water, and recrystallize using methanol[2].

    • Causality: Water washing removes residual inorganic salts (KF, K2CO3). Recrystallization in methanol leverages differential solubility to yield highly pure target crystals (Yield: ~89%)[2].

SNArWorkflow Start 1. Reactants p-Fluorobenzaldehyde + Amine Solvent 2. Activation DMF + K2CO3 + Aliquat 336 Start->Solvent Reaction 3. SNAr Reaction Reflux at 100°C for 24h Solvent->Reaction Workup 4. Quench & Precipitation Concentrate & Pour into Ice Water Reaction->Workup Isolation 5. Isolation Filter Precipitated Solid Workup->Isolation Purification 6. Purification Recrystallize (MeOH) -> 89% Yield Isolation->Purification

Fig 2: Step-by-step SNAr synthesis workflow for 4-(thio)morpholinobenzaldehyde.

Applications in Drug Discovery

The choice between incorporating a morpholine or thiomorpholine benzaldehyde derivative has cascading effects on the biological efficacy of the synthesized drug.

  • Antihyperlipidemic and Antioxidant Modulation: Structural optimization studies have demonstrated that replacing a morpholine ring with its thiomorpholine isostere can drastically alter target affinity. In the development of bifunctional antihyperlipidemic/antioxidant agents, substituting morpholine with thiomorpholine converted a weak squalene synthase (SQS) inhibitor (IC50 > 100 μΜ) into a highly potent derivative (IC50 = 15 μΜ)[10].

  • ROS-Responsive Drug Delivery: The thioether moiety of thiomorpholine is highly sensitive to oxidation by reactive oxygen species (ROS), particularly hypochlorite. This oxidation occurs in seconds, transforming the lipophilic thiomorpholine into a highly polar sulfoxide/sulfone[9]. Researchers utilize thiomorpholine benzaldehyde derivatives to synthesize polymers and prodrugs that remain stable in healthy tissue but rapidly degrade or release their payload in ROS-rich microenvironments (e.g., tumor sites or inflamed tissues)[7][9].

Conclusion

Both morpholine and thiomorpholine benzaldehyde analogs are privileged scaffolds in medicinal chemistry, yet they serve distinctly different strategic purposes. Morpholine offers superior aqueous solubility and strong hydrogen-bonding capabilities, making it ideal for standard kinase inhibitors and CNS-targeting agents. Conversely, thiomorpholine provides enhanced lipophilicity and a unique, programmable metabolic soft spot. By understanding the physicochemical causality behind these bioisosteres, drug development professionals can precisely tune the pharmacokinetic properties, metabolic stability, and target engagement of novel therapeutics.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. ACS Publications.[Link]

  • Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. PMC. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. PMC.[Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. PubMed. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications.[Link]

Sources

4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde , a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and antimicrobial agents.

Safety, Synthesis, and Bio-Application Protocols

Chemical Identity & Physicochemical Profile

Property Data / Specification
IUPAC Name 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde
CAS Number (Free Base) 438531-41-0
CAS Number (HCl Salt) 811842-63-4
Molecular Formula C₁₃H₁₇NO₂S (Base) / C₁₃H₁₇NO₂S[1][2][3]·HCl (Salt)
Molecular Weight 251.35 g/mol (Base) / 287.81 g/mol (Salt)
Physical State Off-white to pale yellow crystalline solid
Solubility Base: Soluble in DCM, EtOAc, DMSO. Salt: Soluble in Water, Methanol.
Melting Point 102–106 °C (Typical for this class; specific batch variation exists)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated

Safety Data Sheet (SDS) Analysis

Note: This section synthesizes data based on GHS classifications for benzylamine and aldehyde derivatives.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Critical First Aid Measures
  • Ocular Exposure: Immediate irrigation with saline for 15 minutes. The aldehyde moiety is reactive; delayed flushing can lead to corneal clouding.

  • Dermal Exposure: Wash with lipophilic surfactant (soap) and water. Avoid organic solvents (ethanol/DMSO) which may enhance transdermal absorption of the thiomorpholine moiety.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization risk), administer oxygen and consult a pulmonologist.

Technical Synthesis & Experimental Protocols

Field-Proven Synthesis Route: Nucleophilic Substitution

Context: While Mannich reactions are possible, the most robust "field-proven" route to avoid regio-isomeric byproducts involves the displacement of a benzyl halide.

Reaction Scheme: 3-(Chloromethyl)-4-methoxybenzaldehyde + Thiomorpholine → Product

Step-by-Step Protocol
  • Reagent Prep: Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 eq) or Diisopropylethylamine (DIPEA) (1.5 eq). Expert Insight: K₂CO₃ is preferred for ease of workup, but DIPEA is faster.

  • Nucleophile Addition: Add Thiomorpholine (1.1 eq) dropwise at 0 °C to control exotherm.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes; R_f Product ~0.4).

  • Quench & Workup:

    • Dilute with EtOAc.

    • Wash with Water (2x) and Brine (1x).

    • Critical Step: Wash with saturated NaHSO₃ (Sodium Bisulfite) solution if unreacted aldehyde needs purification, but avoid if the product aldehyde is the target (bisulfite adduct formation). Instead, use column chromatography.

  • Purification: Flash chromatography on Silica Gel (Gradient: 0→40% EtOAc in Hexanes).

Self-Validating Quality Control (QC)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.88 (s, 1H): Distinct Aldehyde proton (Diagnostic for oxidation state).

    • δ 3.92 (s, 3H): Methoxy group singlet.

    • δ 3.65 (s, 2H): Benzylic CH₂ (Connects aromatic ring to thiomorpholine).

    • δ 2.6–2.8 (m, 8H): Thiomorpholine ring protons (Multiplets).

  • Mass Spectrometry (ESI+): [M+H]⁺ = 252.12 (Base).

Biological Applications & Mechanism

Primary Target: Neurokinin-1 (NK1) Receptor Antagonism

This compound is a "privileged scaffold" for synthesizing NK1 receptor antagonists (e.g., Aprepitant analogs). The 3-thiomorpholinomethyl group mimics the spatial occupancy of the morpholine ring found in many high-affinity ligands, providing a critical hydrogen-bond acceptor site while altering lipophilicity (LogP) due to the sulfur atom.

Mechanism of Action
  • Ligand Binding: The benzaldehyde moiety serves as an electrophilic "warhead" for reductive amination with chiral amines (e.g., benzylamines), creating the core pharmacophore.

  • Receptor Blockade: The resulting molecule binds to the transmembrane domain of the G-protein coupled NK1 receptor.

  • Signal Inhibition: Prevents the binding of Substance P , thereby inhibiting the Phospholipase C (PLC) → IP3/DAG signaling cascade, which mediates pain, inflammation, and emesis.

Visualizations

Synthesis Workflow Diagram

Caption: Optimized nucleophilic substitution workflow for high-purity isolation.

SynthesisWorkflow Reagents Precursors: 3-Chloromethyl-4-methoxybenzaldehyde + Thiomorpholine Reaction Reaction: MeCN, K2CO3, 25°C, 6h Reagents->Reaction Mix 0°C Workup Workup: EtOAc Extraction Wash: H2O/Brine Reaction->Workup Complete Conversion Purification Purification: Flash Column (SiO2) Hex/EtOAc Gradient Workup->Purification Crude Oil Product Final Product: 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde (>98% Purity) Purification->Product Crystallization

NK1 Receptor Signaling Pathway

Caption: Inhibition of Substance P signaling by thiomorpholine-based antagonists.

NK1Pathway SubstanceP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Antagonist Thiomorpholine Derivative (Antagonist) Antagonist->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Hydrolysis CaRelease Ca2+ Release (Pain/Emesis) IP3->CaRelease Triggers

References

  • Sigma-Aldrich. (2024). 4-Methoxy-3-thiomorpholin-4-ylmethylbenzaldehyde Hydrochloride Product Data. Link

  • Oakwood Chemical. (2024). Safety Data Sheet: 4-Methoxy-3-thiomorpholin-4-ylmethylbenzaldehyde Hydrochloride. Link

  • MDPI. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, M547. (Source for Mannich/thiomorpholine protocols). Link

  • Santa Cruz Biotechnology. (2024). 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde Product Info. Link

  • Journal of Chemical Reviews. (2023). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (Source for biological application context). Link

Sources

Solubility profile of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. We will delve into the theoretical considerations that govern the solubility of this specific molecule, outline detailed experimental protocols for accurate solubility determination, and provide guidance on data analysis and presentation. The methodologies described herein are designed to establish a robust and reproducible solubility profile, a critical parameter in the pre-formulation and process development of new chemical entities.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a drug to be absorbed, it must first dissolve in the physiological fluids. Poor aqueous solubility is a major hurdle in drug development, and understanding the solubility in organic solvents is equally crucial for various stages of the pharmaceutical lifecycle, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction, crystallization, and purification.

  • Formulation Development: Identifying suitable solvent systems for liquid dosage forms, or for processes like spray drying and granulation.

  • Analytical Method Development: Choosing appropriate diluents for chromatographic analysis.

4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde is a molecule of interest, incorporating a thiomorpholine moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[1][2] The presence of both polar (aldehyde, methoxy, tertiary amine) and non-polar (benzene ring, thiomorpholine ring) functionalities suggests a nuanced solubility behavior that warrants a thorough investigation. This guide provides the scientific rationale and practical steps to comprehensively characterize its solubility.

Molecular Structure and Theoretical Solubility Considerations

The chemical structure of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde is presented below:

Caption: Chemical structure of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The overall polarity of a molecule is a balance of its polar and non-polar regions.

Analysis of Functional Groups and their Predicted Influence on Solubility:

  • Benzaldehyde Moiety: The aromatic ring is non-polar and will favor interactions with non-polar solvents. The aldehyde group is polar and can act as a hydrogen bond acceptor.

  • Methoxy Group (-OCH3): This group is polar and can also accept hydrogen bonds.

  • Thiomorpholine Ring: The thiomorpholine ring is a cyclic amine with a sulfur atom. The nitrogen atom is basic and can act as a hydrogen bond acceptor. The sulfur atom, being less electronegative than oxygen, makes thiomorpholine more lipophilic than its morpholine counterpart.[4] The overall ring structure contributes to the non-polar character of the molecule.

  • Methylene Linker (-CH2-): This is a non-polar linker connecting the thiomorpholine ring to the aromatic system.

Based on this analysis, we can hypothesize that 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde will exhibit moderate to good solubility in a range of organic solvents, with the exact solubility depending on the specific solvent's polarity, hydrogen bonding capacity, and other intermolecular forces.

Proposed Organic Solvents for Solubility Profiling

The selection of solvents is critical for a comprehensive solubility profile. The following solvents are proposed, categorized by their polarity and functional groups, to provide a broad understanding of the compound's behavior.

Solvent Category Solvent Dielectric Constant (ε) at 20°C Rationale for Inclusion
Protic Polar Methanol32.7Capable of hydrogen bonding (both donor and acceptor).
Ethanol24.5Similar to methanol but with a slightly larger non-polar character.
Isopropanol19.9A less polar alcohol.
Aprotic Polar Acetonitrile37.5High polarity, hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)46.7Highly polar, strong hydrogen bond acceptor.
N,N-Dimethylformamide (DMF)36.7Polar aprotic solvent with strong solvating power.
Acetone20.7A ketone with moderate polarity.
Ethyl Acetate6.02An ester with moderate polarity, commonly used in synthesis and chromatography.
Non-Polar Dichloromethane (DCM)9.08A chlorinated solvent with moderate polarity.
Toluene2.38An aromatic, non-polar solvent.
Hexane1.89A non-polar aliphatic hydrocarbon.

Experimental Methodology for Solubility Determination

To ensure accuracy and reproducibility, a standardized experimental protocol is essential. The following section details the recommended procedures for determining the solubility of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde.

Materials and Equipment
  • 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde (analytical standard, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Calibrated positive displacement pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility.

G A Step 1: Excess Solute Addition B Step 2: Equilibration A->B Incubate with shaking at a controlled temperature C Step 3: Phase Separation B->C Centrifugation to pellet excess solid D Step 4: Sampling and Dilution C->D Careful removal of supernatant and filtration E Step 5: Quantification D->E Dilution into a suitable mobile phase for analysis F F E->F HPLC analysis against a calibration curve

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume (e.g., 1 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde of known concentrations.

    • Calculate the concentration of the compound in the original saturated solution based on the dilution factor.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

The following table provides a template for presenting the experimentally determined solubility data.

Solvent Solubility (mg/mL) Solubility (mol/L) Observations
Methanol
Ethanol
Isopropanol
Acetonitrile
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Acetone
Ethyl Acetate
Dichloromethane (DCM)
Toluene
Hexane
Graphical Representation

A bar chart can be used to visually represent the solubility data, allowing for a quick comparison of the solubility in different solvents.

Interpretation of Results

The obtained solubility profile should be analyzed in the context of the solvent properties and the molecular structure of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde. Key questions to address include:

  • In which class of solvents is the compound most soluble?

  • Is there a correlation between solubility and solvent polarity (dielectric constant)?

  • How does the hydrogen bonding capacity of the solvent affect solubility?

  • Are there any unexpected solubility trends?

Conclusion

This technical guide has outlined a comprehensive approach for determining and understanding the solubility profile of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde in a range of organic solvents. By following the detailed experimental protocols and data analysis guidelines presented, researchers can generate a robust and reliable solubility dataset. This information is invaluable for the informed decision-making required in the synthesis, purification, formulation, and analytical development of this promising compound. A thorough understanding of its solubility is a fundamental step towards unlocking its full therapeutic potential.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link][1]

  • ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link][3]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • University of Waterloo. (n.d.). SOLUBILITY. Retrieved from [Link][5]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • PubMed. (2015, September 15). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Retrieved from [Link][6]

  • Mol-Instincts. (n.d.). Heterocyclic Building Blocks-Thiomorpholine. Retrieved from [Link]

  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link][4]

Sources

Methodological & Application

Synthesis of Schiff bases using 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis and Characterization of Schiff Bases Derived from 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde

Introduction & Pharmacological Rationale

The synthesis of Schiff bases (imines) via the condensation of primary amines with active carbonyl compounds is a cornerstone of modern medicinal chemistry [1]. Imines serve as highly reactive intermediates and potent pharmacophores in their own right, exhibiting broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2].

The compound 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde represents a highly specialized building block for drug discovery. It combines two critical structural motifs:

  • The Methoxy-Phenyl Ring: Enhances lipophilicity and provides an electron-donating resonance effect (+R), which stabilizes the resulting imine bond against premature hydrolysis.

  • The Thiomorpholine Ring: A saturated heterocyclic system containing both nitrogen and sulfur. This moiety introduces unique hydrogen-bonding capabilities and metabolic stability, making its derivatives highly attractive as kinase inhibitors or targeted antimicrobial agents[3].

This application note provides a self-validating, highly optimized protocol for the synthesis of Schiff bases using this specific benzaldehyde derivative, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Causality & Reaction Design

The formation of a Schiff base follows a classic nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde to form an unstable hemiaminal intermediate, which subsequently dehydrates to form the azomethine (C=N) bond [4].

Expertise & Experience Insight: Because 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde contains a basic tertiary amine within the thiomorpholine moiety, the choice of acid catalyst is the most critical parameter.

  • The Pitfall of Strong Acids: Using a strong acid (like

    
    -TsOH or HCl) will fully protonate both the primary amine nucleophile and the tertiary thiomorpholine nitrogen. This not only halts the nucleophilic attack but also causes the starting material to precipitate out of solution as an insoluble salt.
    
  • The Optimal Solution: Glacial acetic acid (pKa ~4.76) provides the perfect buffering capacity. It is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but weak enough to leave the primary amine and the thiomorpholine ring largely unprotonated, driving the reaction forward efficiently.

Mechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Hemiaminal Imine Schiff Base (Imine) + H₂O Hemiaminal->Imine Acid-Catalyzed Dehydration

Fig 1: Nucleophilic addition-elimination mechanism for Schiff base formation.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By monitoring specific visual and chromatographic milestones, researchers can confirm the success of the reaction in real-time without immediate reliance on complex instrumentation.

Reagents & Equipment
  • Aldehyde: 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde (1.0 eq)

  • Amine: Primary aromatic or aliphatic amine (1.05 eq)

  • Solvent: Absolute Ethanol (Anhydrous)

  • Catalyst: Glacial Acetic Acid

  • Equipment: 50 mL Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Reagent Solubilization: Dissolve 1.0 mmol of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Causality: Absolute ethanol is strictly required. Because water is a byproduct of imine formation, the presence of water in standard 95% ethanol will invoke Le Chatelier’s principle, pushing the equilibrium backward and promoting hydrolysis of the product.

  • Amine Addition: Add 1.05 mmol of the selected primary amine to the stirring solution.

  • Catalytic Activation: Add 2–3 drops of glacial acetic acid.

    • Validation Checkpoint 1: Upon addition of the acid and amine, a distinct color shift (typically from pale yellow to deep yellow/orange) should be observed, indicating the initial formation of extended conjugation via the azomethine bond.

  • Reflux: Attach a reflux condenser and heat the mixture to 75–80 °C for 3 to 5 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

    • Validation Checkpoint 2: Under UV light (254 nm), the starting aldehyde spot should disappear, replaced by a new, distinct spot (the Schiff base). The product typically exhibits a different

      
       value and often fluoresces differently due to the rigid imine structure.
      
  • Precipitation & Isolation: Once TLC confirms completion, remove the flask from heat and concentrate the solvent to half its volume under reduced pressure. Cool the flask in an ice-water bath (0–5 °C) for 30 minutes to induce crystallization.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove unreacted amine and trace acid.

  • Purification: Recrystallize the crude product from hot absolute ethanol to yield the analytically pure Schiff base.

Workflow Step1 1. Reagent Mixing Aldehyde + Amine (1:1) Step2 2. Solvent & Catalyst Abs. EtOH + Glacial AcOH Step1->Step2 Step3 3. Reflux (60-80°C) Drive Dehydration Step2->Step3 Step4 4. IPC Monitoring TLC (Hexane:EtOAc) Step3->Step4 Step4->Step3 Incomplete Step5 5. Crystallization Ice-Water Bath Step4->Step5 Complete Step6 6. Validation NMR, IR, Melting Point Step5->Step6

Fig 2: Self-validating experimental workflow for Schiff base synthesis.

Data Presentation & Validation Metrics

To ensure reproducibility, the reaction conditions were optimized against various parameters. Table 1 outlines the causality behind the success or failure of different reaction environments.

Table 1: Optimization of Reaction Conditions for Imine Condensation

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Observation / Causality
MethanolNone6512< 30%Sluggish kinetics; lack of acid fails to sufficiently activate the carbonyl carbon.
Ethanol (Abs) Glacial AcOH 78 3 > 85% Optimal; acid activates carbonyl, absolute EtOH prevents imine hydrolysis.
Water / EtOHGlacial AcOH806< 40%Reversible equilibrium strongly favors hydrolysis of the newly formed imine.
Toluene

-TsOH
1104~ 60%Dean-Stark water removal is effective, but strong acid protonates the thiomorpholine ring, causing side reactions.

Upon isolation, the structural integrity of the synthesized Schiff base must be verified. The transition from an aldehyde to an imine provides highly diagnostic spectroscopic shifts, summarized in Table 2.

Table 2: Spectroscopic Validation Markers

Analytical MethodTarget Functional GroupExpected Signal StatusDiagnostic Shift / Location
FT-IR Carbonyl (C=O)Disappearance~ 1680–1700 cm⁻¹
FT-IR Azomethine (C=N)Appearance~ 1620–1640 cm⁻¹
¹H NMR Aldehyde (-CHO)DisappearanceSinglet at

9.8–10.1 ppm
¹H NMR Imine (-CH=N-)AppearanceSinglet at

8.2–8.6 ppm

Note: The methylene protons (-CH₂-) bridging the benzaldehyde and the thiomorpholine ring typically appear as a sharp singlet around


 3.5–3.8 ppm and should remain largely unshifted during the reaction, serving as an excellent internal reference peak.

References

  • Infrared Irradiation: Toward Green Chemistry, a Review MDPI - Molecules. Discusses the electronic effects of electron-releasing groups (like methoxy) on benzaldehyde during Schiff base formation. URL:[Link][1]

  • One-pot four-component synthesis of some novel hydrazone-Schiff bases of polyhydroquinoline as potent tyrosinase inhibitors ResearchGate. Highlights the vast biological applications and structural validation of complex Schiff bases containing heterocyclic pharmacophores. URL:[Link][2]

  • Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study Hilaris Publisher - J Nucl Med Radiat Ther. Details the historical context of Hugo Schiff and the modern clinical importance of azomethine linkages. URL:[Link][3]

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde RSIS International. Provides foundational baseline parameters for 1:1 molar ratio condensation reactions in methanolic/ethanolic environments. URL:[Link][4]

Sources

Application Notes and Protocols for the Reductive Amination of Thiomorpholine-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed protocols and expert insights into the reductive amination of thiomorpholine-substituted benzaldehydes. As a senior application scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the reaction mechanism, rationale behind experimental choices, and strategies for successful outcomes in the synthesis of novel amine derivatives.

Introduction: The Synthetic Utility of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly in the realm of medicinal chemistry and drug development.[1][2] This powerful C-N bond-forming reaction allows for the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[1][2] The process typically involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[1] The thiomorpholine moiety is a prevalent scaffold in numerous biologically active compounds, and its incorporation into benzaldehyde derivatives provides a versatile entry point for the synthesis of a diverse array of potential therapeutic agents. This application note will focus on robust and scalable protocols for the reductive amination of these valuable substrates.

The Reaction Mechanism: A Stepwise Look

The reductive amination of a thiomorpholine-substituted benzaldehyde proceeds through a two-step sequence that can often be performed in a single pot ("direct" reductive amination).[3]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the benzaldehyde. This is followed by dehydration to yield an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.

dot graph ReductiveAminationMechanism { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants Aldehyde [label="Thiomorpholine-Substituted\nBenzaldehyde"]; Amine [label="Primary or Secondary\nAmine (R-NH2)"];

// Intermediates Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine Intermediate"]; Iminium [label="Iminium Ion"];

// Product Product [label="Final Amine Product"];

// Reducing Agent ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)3)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#1967D2"];

// Edges Aldehyde -> Hemiaminal [label="+ Amine"]; Amine -> Hemiaminal; Hemiaminal -> Imine [label="- H2O"]; Imine -> Iminium [label="+ H+"]; Iminium -> Product [label="+ [H]- (from Reducing Agent)"]; ReducingAgent -> Iminium [style=dashed]; } caption: "Mechanism of Reductive Amination."

Expertise & Experience: Selecting the Optimal Reducing Agent

The choice of reducing agent is paramount for a successful reductive amination. While several options exist, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB-H) has emerged as the reagent of choice for its mildness, selectivity, and broad functional group tolerance.[4]

Why Sodium Triacetoxyborohydride is Preferred:

  • Selectivity: STAB-H is a sterically hindered and electron-deficient hydride source, making it less reactive towards aldehydes and ketones compared to the intermediate iminium ion.[4] This selectivity is crucial for one-pot reactions, as it minimizes the undesired reduction of the starting aldehyde to the corresponding alcohol.

  • Mild Reaction Conditions: Reactions with STAB-H can typically be carried out at room temperature and under neutral or weakly acidic conditions, which helps to preserve sensitive functional groups.

  • Broad Substrate Scope: It is effective for a wide range of aldehydes and amines, including those with moderate steric hindrance.

  • Compatibility with Sulfur-Containing Compounds: Borohydride reagents are generally compatible with divalent sulfur-containing compounds, making STAB-H a suitable choice for thiomorpholine-substituted substrates.[5] While strong reducing agents can sometimes interact with sulfur functionalities, the mild nature of STAB-H mitigates this risk.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminium ions; mild reaction conditions; broad substrate scope.Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective under mildly acidic conditions.Highly toxic (can release HCN gas); sometimes sluggish reactions.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde; typically requires a two-step process (imine formation followed by reduction).
Catalytic Hydrogenation (e.g., H₂, Pd/C) Economical for large-scale synthesis.May not be suitable for substrates with other reducible functional groups; potential for catalyst poisoning by sulfur compounds.

Detailed Experimental Protocols

The following protocols provide a starting point for the reductive amination of thiomorpholine-substituted benzaldehydes. Optimization of reaction time and stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for Reductive Amination with a Primary Amine

This protocol is suitable for the reaction of a thiomorpholine-substituted benzaldehyde with a primary amine to yield a secondary amine.

Materials:

  • Thiomorpholine-substituted benzaldehyde (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the thiomorpholine-substituted benzaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration of the aldehyde).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Note: The reaction can be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, if necessary.

Protocol 2: General Procedure for Reductive Amination with a Secondary Amine

This protocol is suitable for the reaction of a thiomorpholine-substituted benzaldehyde with a secondary amine to yield a tertiary amine.

Materials:

  • Thiomorpholine-substituted benzaldehyde (1.0 eq)

  • Secondary amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, 0.5-1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using the secondary amine.

  • Optional: If imine formation is sluggish, a catalytic amount of acetic acid (0.5-1.0 eq) can be added to the mixture.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Proceed with steps 4-10 from Protocol 1.

Troubleshooting and Expert Recommendations

dot graph TroubleshootingWorkflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Start Start [label="Low or No Product Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Checks CheckAldehyde [label="Is starting aldehyde consumed?"]; CheckImine [label="Is imine intermediate observed?"]; CheckProduct [label="Is any product formed?"];

// Potential Issues SlowImine [label="Slow Imine Formation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReductionIssue [label="Inefficient Reduction", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decomposition [label="Substrate/Product Decomposition", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions AddAcid [label="Add catalytic acetic acid"]; IncreaseTime [label="Increase reaction time for imine formation"]; AddReducingAgent [label="Add more reducing agent"]; CheckReagentQuality [label="Check quality of reducing agent"]; LowerTemp [label="Run reaction at lower temperature"];

// Edges Start -> CheckAldehyde; CheckAldehyde -> SlowImine [label="No"]; CheckAldehyde -> CheckImine [label="Yes"]; SlowImine -> AddAcid; SlowImine -> IncreaseTime; CheckImine -> ReductionIssue [label="Yes"]; CheckImine -> Decomposition [label="No"]; ReductionIssue -> AddReducingAgent; ReductionIssue -> CheckReagentQuality; Decomposition -> LowerTemp; } caption: "Troubleshooting Workflow."

Issue Potential Cause Recommendation
Low or no conversion Incomplete imine formation.Add a catalytic amount of acetic acid to promote imine formation. Ensure anhydrous reaction conditions as water can inhibit this step.
Inactive reducing agent.Sodium triacetoxyborohydride is moisture-sensitive. Use a fresh bottle or ensure proper storage.
Formation of alcohol byproduct Reduction of the starting aldehyde.This is less common with STAB-H but can occur if the imine formation is very slow. Consider a two-step procedure: form the imine first, then add the reducing agent.
Dialkylation of primary amines The secondary amine product reacts with another molecule of the aldehyde.Use a slight excess of the primary amine (1.2-1.5 eq) to favor the formation of the desired secondary amine. A stepwise procedure can also mitigate this side reaction.[4]
Difficult purification Similar polarity of starting materials and product.Optimize the stoichiometry to ensure complete conversion of the limiting reagent. Employing a different chromatographic eluent system may be necessary.

References

  • Reductive Amination: Definition, Examples, and Mechanism - Chemistry Learner. (2023, September 26). Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Retrieved from a chapter by Abdel-Magid, A. F., & Maryanoff, C. A. in a book on reductions in organic synthesis.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (1996, May 24). Retrieved from [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C. (2023, June 15). Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst - Taylor & Francis. (2011, March 14). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

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Application Note: Precision Synthesis of DPP-IV Inhibitors (Sitagliptin) from Benzaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, high-integrity protocol for the synthesis of Sitagliptin , a premier DPP-IV inhibitor, utilizing 2,4,5-trifluorobenzaldehyde as the primary starting material.

The guide bridges the gap between the requested "benzaldehyde intermediate" and the industrial "phenylacetic acid" route by detailing the Erlenmeyer-Plöchl Azlactone Synthesis as the upstream entry point. It then proceeds through the Meldrum's Acid homologation and Asymmetric Hydrogenation —the "Gold Standard" methodology for generating the chiral


-amino acid core.

Executive Summary

Dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as Sitagliptin (Januvia®), are critical agents in the management of Type 2 Diabetes Mellitus.[1][2] While industrial routes often begin with phenylacetic acids, research-scale synthesis and Structural Activity Relationship (SAR) studies frequently necessitate starting from substituted benzaldehydes due to their commercial availability and diversity.

This protocol details the conversion of 2,4,5-trifluorobenzaldehyde into the chiral


-amino acid pharmacophore via an Azlactone/Meldrum's Acid  sequence, followed by coupling with the triazolopiperazine heterocycle. This route is chosen for its chemical robustness, scalability, and high enantioselectivity (

ee).[3]

Strategic Retrosynthesis & Pathway

The synthesis is divided into three critical phases:

  • Homologation: Conversion of the aldehyde to the phenylacetic acid via the Erlenmeyer-Plöchl azlactone.

  • Chiral Core Construction: Formation of the

    
    -keto ester and subsequent asymmetric hydrogenation to install the amine.[4]
    
  • Convergent Coupling: Amidation with the triazolopiperazine fragment.

Retrosynthesis Sitagliptin Sitagliptin (Target) Coupling Amide Coupling Sitagliptin->Coupling BetaAmino (3R)-3-Amino-4-(2,4,5-trifluorophenyl) butanoic acid (Chiral Core) Coupling->BetaAmino Heterocycle Triazolopiperazine Fragment Coupling->Heterocycle BetaKeto Beta-Keto Ester Intermediate BetaAmino->BetaKeto Asym. Hydrogenation (Ru-BINAP) PhenylAcetic 2,4,5-Trifluorophenylacetic Acid BetaKeto->PhenylAcetic Meldrum's Acid Homologation Azlactone Azlactone Intermediate PhenylAcetic->Azlactone Hydrolysis Aldehyde 2,4,5-Trifluorobenzaldehyde (Starting Material) Azlactone->Aldehyde Erlenmeyer-Plöchl (Hippuric Acid)

Figure 1: Retrosynthetic analysis linking the benzaldehyde starting material to the final API via the high-fidelity Azlactone/Meldrum's Acid pathway.

Experimental Protocols

Phase 1: Precursor Synthesis (Aldehyde Phenylacetic Acid)

Objective: Convert 2,4,5-trifluorobenzaldehyde into 2,4,5-trifluorophenylacetic acid.

Mechanism: The Erlenmeyer-Plöchl reaction condenses the aldehyde with N-acetylglycine (hippuric acid equivalent) to form an azlactone, which is then hydrolyzed and oxidized/decarboxylated to the phenylacetic acid.

Step 1.1: Azlactone Formation
  • Reagents:

    • 2,4,5-Trifluorobenzaldehyde (10.0 g, 62.5 mmol)

    • N-Acetylglycine (8.8 g, 75.0 mmol)

    • Sodium Acetate (anhydrous, 5.1 g, 62.5 mmol)

    • Acetic Anhydride (20 mL)

  • Procedure:

    • Combine all reagents in a round-bottom flask.

    • Heat the mixture to 110°C for 2 hours. The reaction will solidify; monitor TLC (Hexane:EtOAc 7:3) for disappearance of aldehyde.

    • Cool to room temperature.[5] Add cold water (50 mL) and break up the solid cake.

    • Filter the yellow solid (Azlactone) and wash with cold water.

    • Yield: ~12-13 g (Yellow crystals).

Step 1.2: Hydrolysis to Phenylacetic Acid
  • Reagents:

    • Azlactone (from Step 1.1)

    • 10% NaOH (aq), 30% H₂O₂ (aq)

  • Procedure:

    • Suspend the azlactone in 10% NaOH (100 mL) and heat to reflux for 3 hours (hydrolysis to keto-acid).

    • Cool to 0°C. Add 30% H₂O₂ (15 mL) dropwise (oxidative decarboxylation). Stir for 1 hour.

    • Acidify with conc. HCl to pH 2.

    • Extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO₄ and concentrate.

    • Recrystallize from Hexane/EtOAc.

    • Checkpoint: ¹H NMR (DMSO-d₆) should show a singlet at

      
       3.6 ppm (CH₂) and broad singlet >12 ppm (COOH).
      
Phase 2: Construction of the Chiral -Amino Acid

Objective: Synthesize (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Rationale: This step uses the Meldrum's Acid protocol to extend the carbon chain by two units, forming a


-keto ester that serves as the substrate for asymmetric hydrogenation.[3]
Step 2.1: Formation of the

-Keto Ester
  • Reagents:

    • 2,4,5-Trifluorophenylacetic acid (5.0 g, 26.3 mmol)

    • Meldrum's Acid (4.2 g, 29.0 mmol)

    • EDC[6]·HCl (6.0 g, 31.5 mmol)

    • DMAP (3.5 g, 29.0 mmol)

    • Dichloromethane (DCM, 50 mL)

    • Methanol (dry, 50 mL)

  • Procedure:

    • Dissolve the acid, Meldrum's acid, and DMAP in DCM at 0°C.

    • Add EDC[6]·HCl portion-wise. Stir at 25°C for 4 hours.

    • Wash the organic layer with 1N HCl, then brine. Dry and concentrate to obtain the Meldrum's adduct .

    • Dissolve the crude adduct in dry Methanol and reflux for 4 hours.

    • Concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc 8:2).

    • Product: Methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate.

Step 2.2: Asymmetric Hydrogenation (The Stereocenter)

Note: This step requires a high-pressure reactor.

  • Reagents:

    • 
      -Keto ester (from Step 2.1)
      
    • Catalyst: [Ru(cod)(p-cymene)]OTf + (S)-BINAP (1 mol%)

    • Ammonium Acetate (excess)

    • Methanol[3][6][7][8]

  • Protocol (Reductive Amination Variant):

    • In an autoclave, mix the

      
      -keto ester (1.0 eq) and Ammonium Acetate (5.0 eq) in MeOH.
      
    • Add the pre-formed Ru-BINAP catalyst solution.

    • Pressurize with H₂ (30 bar) and heat to 80°C for 24 hours.

    • Result: This yields the Methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate.[8][9]

    • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H). Target: >95% ee.

  • Hydrolysis:

    • Treat the ester with LiOH (aq) in THF/Water to yield the free amino acid (often protected as Boc for the next step if using standard coupling).

Phase 3: Final Coupling (Sitagliptin Assembly)

Objective: Couple the chiral


-amino acid with the triazolopiperazine.
Step 3.1: Coupling Reaction
  • Reagents:

    • (3R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (Boc-protected core)

    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl (Triazolopiperazine)

    • HATU (1.2 eq) or EDC/HOBt

    • DIPEA (3.0 eq)

    • DMF (dry)

  • Procedure:

    • Dissolve the Boc-amino acid and DIPEA in DMF at 0°C.

    • Add HATU and stir for 15 minutes to activate the acid.

    • Add the Triazolopiperazine salt.[10]

    • Stir at room temperature for 12 hours.

    • Quench with water, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

    • Concentrate to yield Boc-Sitagliptin .

Step 3.2: Deprotection & Salt Formation
  • Procedure:

    • Dissolve Boc-Sitagliptin in DCM.

    • Add Trifluoroacetic acid (TFA) (20% v/v). Stir for 2 hours.

    • Concentrate to dryness.

    • Phosphate Salt Formation: Dissolve the free base in Ethanol/Water. Add Phosphoric acid (85%, 1 eq). Heat to dissolve, then cool slowly to crystallize Sitagliptin Phosphate .

Quality Control & Data Summary

Table 1: Process Parameters and Expected Yields

StepReaction TypeKey ReagentExpected YieldCritical QC Parameter
1 Azlactone SynthesisAc₂O, NaOAc85-90%MP: 160-162°C
2 Hydrolysis/OxidationH₂O₂70-75%¹H NMR (COOH proton)
3 Meldrum's HomologationEDC, MeOH80-85%Appearance of

-keto CH₂ (

3.5)
4 Asymmetric HydrogenationRu-(S)-BINAP90-95%ee > 98% (Chiral HPLC)
5 Peptide CouplingHATU85%MS [M+H]⁺ = 407.3 (Base)
Analytical Checkpoints
  • HPLC Method: C18 Column, Gradient 10-90% ACN in Water (0.1% TFA). Sitagliptin retention time approx. 4.5 min.

  • Chiral HPLC: Chiralpak AD-H, Hexane/IPA/DEA (60:40:0.1).

  • NMR Validation: The diastereotopic protons of the CH₂ adjacent to the amine in the final product are a distinct signature (

    
     2.4-2.9 ppm).
    

References

  • Hansen, K. B., et al. (2009). First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin.[4][7][10][11] Organic Process Research & Development. Link

  • Xu, F., et al. (2004).[12] Preparation of the Sitagliptin Intermediate via Asymmetric Hydrogenation.[3][4][7][10][11] Journal of the American Chemical Society. Link

  • Steynberg, P. J., et al. (2010). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives.[2][6][8][9][13][14][15][16][17] World Intellectual Property Organization. Link

  • Belyk, K. M., et al. (2010). A High-Yielding Synthesis of the Anti-Diabetic Drug Sitagliptin.[10][18] Tetrahedron Letters.[19] Link

  • Patel, R. N. (2008). Biocatalytic synthesis of chiral pharmaceutical intermediates.[4][18] Coordination Chemistry Reviews. Link

Sources

Application Note: High-Efficiency Knoevenagel Condensation of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This application note details the optimized protocol for the Knoevenagel condensation of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde (CAS: 811842-63-4). This substrate is a critical intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., EGFR, VEGFR targets) but presents specific synthetic challenges due to the steric bulk of the ortho-thiomorpholinyl group and the basicity of the tertiary amine side chain.

We present a comparative analysis demonstrating that a Microwave-Assisted, Ammonium Acetate-Buffered protocol in Ethanol yields superior conversion (>95%) and purity compared to traditional thermal reflux methods. This guide provides a self-validating workflow, mechanistic insights, and troubleshooting parameters.

Part 2: Scientific Background & Challenge

The Substrate

The target aldehyde, 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde , possesses three distinct chemical features that influence reaction engineering:

  • Electrophilic Center: The aldehyde carbonyl (reactive site).

  • Electronic Activation: The 4-methoxy group is an Electron Donating Group (EDG), which slightly deactivates the aldehyde toward nucleophilic attack compared to nitro- or cyano-substituted benzaldehydes.

  • Steric & Basic Hindrance: The 3-(thiomorpholin-4-ylmethyl) group is bulky and basic.

    • Sterics: It creates significant hindrance at the ortho position, potentially blocking the approach of the active methylene nucleophile.

    • Basicity: The tertiary amine (

      
      ) can interfere with acidic catalysts or interact with Lewis acids, necessitating a buffered system.
      
The Reaction: Knoevenagel Condensation

The reaction involves the condensation of the aldehyde with an active methylene compound (e.g., Malononitrile, Ethyl Cyanoacetate) to form an


-unsaturated alkene.

Mechanism & Catalyst Selection: Standard Knoevenagel conditions often utilize Piperidine/Acetic Acid (Doebner modification). However, for this substrate, the tertiary amine side chain does not allow for the formation of the highly reactive iminium intermediate that secondary amines (like piperidine) facilitate. Therefore, the addition of an external secondary amine or a buffered ammonium source is critical.

We utilize Ammonium Acetate (


) . It acts as a dual-activation catalyst:
  • Source of Ammonia: Can form a transient imine/iminium species.

  • Buffer: Maintains a neutral-to-slightly-basic pH, preventing the protonation of the substrate's thiomorpholine nitrogen (which would render it an electron-withdrawing ammonium group, altering electronic properties) while sufficiently deprotonating the active methylene.

Part 3: Optimization Strategy (Visualized)

The following diagram outlines the decision matrix used to arrive at the optimized protocol.

OptimizationLogic Substrate Substrate: 4-Methoxy-3-(thiomorpholin-4-ylmethyl) benzaldehyde Challenge1 Challenge: Steric Bulk (Ortho-substitution) Substrate->Challenge1 Challenge2 Challenge: Internal Base (Tertiary Amine) Substrate->Challenge2 Soln1 Solution: Microwave Irradiation (Rapid localized heating) Challenge1->Soln1 Overcomes barrier Soln2 Solution: NH4OAc Buffer (Dual activation) Challenge2->Soln2 Prevents poisoning Outcome Optimized Protocol: MW / EtOH / NH4OAc (10 min, 80°C) Soln1->Outcome Soln2->Outcome

Caption: Optimization logic flow addressing steric and electronic challenges of the specific benzaldehyde substrate.

Part 4: Experimental Protocols

Materials
  • Aldehyde: 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde (1.0 equiv)

  • Active Methylene: Malononitrile (1.1 equiv) [Model Substrate]

  • Catalyst: Ammonium Acetate (

    
    , 0.2 equiv)
    
  • Solvent: Ethanol (Absolute)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Optimized Protocol (Microwave-Assisted)
  • Preparation: In a 5 mL microwave process vial, dissolve Aldehyde (287 mg, 1.0 mmol) and Malononitrile (73 mg, 1.1 mmol) in Ethanol (2.0 mL).

  • Catalyst Addition: Add Ammonium Acetate (15 mg, 0.2 mmol). Seal the vial with a crimp cap containing a PTFE septum.

  • Irradiation: Place the vial in the microwave reactor.

    • Temperature: 80 °C

    • Hold Time: 10 minutes

    • Absorption Level: High (Ethanol couples well)

    • Stirring: 600 rpm

  • Monitoring: Analyze a 10

    
    L aliquot via LCMS or TLC (50% EtOAc/Hexane). The product usually precipitates upon cooling.
    
  • Workup (Green):

    • Cool the reaction mixture to room temperature (or 4 °C in an ice bath).

    • The product typically crystallizes out. Filter the solid.[1][2]

    • Wash with cold Ethanol (2 x 1 mL) and Water (2 x 1 mL) to remove residual catalyst and ammonium salts.

    • Dry under vacuum.[3]

Alternative Protocol (Thermal Scale-Up)

Use this if microwave instrumentation is unavailable or for >10g batches.

  • Dissolve Aldehyde (1.0 equiv) and Malononitrile (1.1 equiv) in Toluene (5 mL/mmol).

  • Add Piperidine (0.1 equiv) and Acetic Acid (0.1 equiv).

  • Reflux with a Dean-Stark trap to remove water azeotropically.

  • Time: 4–6 hours.

  • Workup: Evaporate Toluene; redissolve in EtOAc; wash with sat.

    
     and Brine.
    

Part 5: Data & Validation

Comparative Data
ParameterMethod A: Thermal (Reflux EtOH)Method B: Thermal (Toluene/Dean-Stark)Method C: Microwave (Optimized)
Catalyst Piperidine (cat.)Piperidine/AcOH

Time 4 Hours6 Hours10 Minutes
Conversion 78%85%>98%
Isolated Yield 65%72%92%
Purity (LCMS) 88%90%>95%
Green Score MediumLow (Toluene)High (EtOH, Energy efficient)
Analytical Validation (Self-Validating System)

To ensure the protocol worked, look for these specific markers:

  • 1H NMR (DMSO-d6):

    • Disappearance: Aldehyde singlet at

      
       ppm.
      
    • Appearance: Vinyl proton singlet (for Malononitrile adduct) typically shifts to

      
       ppm.
      
    • Thiomorpholine Integrity: Multiplets at

      
       ppm (N-CH2) and 
      
      
      
      ppm (S-CH2) should remain intact. Caution: If peaks broaden significantly or shift downfield, check for salt formation or oxidation of the sulfur.
  • LCMS:

    • Target Mass:

      
       (Product) = Aldehyde Mass + 66 (Malononitrile) - 18 (Water).
      
    • Check for

      
       or 
      
      
      
      peaks, which indicate oxidation of the thiomorpholine sulfur (Sulfoxide/Sulfone), a common side reaction if peroxides are present in the ether/solvents.

Part 6: Troubleshooting Guide

Common Pitfalls & Solutions
ObservationProbable CauseCorrective Action
Low Yield / Sticky Solid Product solubility in EtOH is too high.Add water dropwise to the cooled reaction mixture to force precipitation.
Sulfur Oxidation (

)
Peroxides in solvents or excessive heating in air.Use fresh, anhydrous Ethanol. Degas solvent with

before microwave heating.
No Reaction Catalyst deactivation by substrate basicity.Increase Ammonium Acetate to 0.5 equiv or switch to Piperidine/AcOH (1:1 ratio).
Aldehyde remains Reversibility of reaction (Retro-Knoevenagel).Ensure water is removed (Dean-Stark for thermal) or use excess active methylene (1.5 equiv).

Part 7: Workflow Diagram

Workflow Start Weigh Reagents (Aldehyde + Active Methylene) Solvent Add Solvent (EtOH) & Catalyst (NH4OAc) Start->Solvent MW Microwave Irradiation 80°C, 10 min Solvent->MW Check In-Process Control (TLC/LCMS) Complete? MW->Check Cool Cool to 4°C (Precipitation) Check->Cool Yes Reflux Alternative: Thermal Reflux (Add Toluene, 4-6h) Check->Reflux No (Incomplete) Filter Filtration & Wash (Cold EtOH/Water) Cool->Filter Dry Dry & Analyze Filter->Dry Reflux->Check

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Part 8: References

  • Microwave-Assisted Knoevenagel-Doebner Reaction. Frontiers in Chemistry. Discusses the efficiency of microwave irradiation for phenolic aldehydes and optimization of base catalysts.

  • Green Knoevenagel Condensation using Ammonium Salts. Taylor & Francis. Details the use of ammonium formate and acetate as efficient, solvent-free or ethanolic catalysts.

  • Uncatalyzed/Green Knoevenagel in Ethanol/Water. Journal of the Brazilian Chemical Society. Validates the use of Ethanol/Water mixtures for Knoevenagel condensations, supporting the solubility and green chemistry aspects of the protocol.

  • Piperidine and Acetic Acid Catalysis (Mechanism). Journal of Physical Chemistry B. Provides mechanistic insight into the cooperative role of amine/acid pairs in the Knoevenagel reaction.

Sources

Using 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde as a linker in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and structural biologists involved in Fragment-Based Drug Design (FBDD). It details the strategic utility of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde as a bifunctional linker and scaffold.

Executive Summary

4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde (hereafter referred to as MTMB-Linker ) represents a "privileged structure" chimera designed for fragment linking and merging strategies. Unlike simple alkyl linkers, MTMB-Linker provides intrinsic binding affinity through its thiomorpholine moiety while offering a reactive aldehyde "warhead" for reversible or irreversible ligation.

This guide details protocols for utilizing MTMB-Linker in two primary FBDD workflows:

  • Dynamic Combinatorial Chemistry (DCC): Using the aldehyde for reversible imine exchange to identify optimal fragment partners.

  • Fragment Merging: Utilizing reductive amination to covalently link MTMB-Linker with amine-bearing fragment hits.

Chemical Profile & Structural Logic[1]

Molecule Architecture

The MTMB-Linker is not merely a connector; it is a functional scaffold.

  • Benzaldehyde Core (The Anchor): The aldehyde functionality serves as the electrophilic site for fragment coupling. The aromatic ring provides π-stacking potential.

  • 4-Methoxy Group (Electronic Tuner): An electron-donating group (EDG) at the para position relative to the aldehyde. This slightly reduces the electrophilicity of the carbonyl, improving chemical stability in buffer solutions compared to electron-deficient benzaldehydes, preventing non-specific oxidation while maintaining reactivity for catalysis-assisted amination.

  • 3-Thiomorpholin-4-ylmethyl (Solubility & Interaction): The thiomorpholine ring is a bioisostere of morpholine but with distinct lipophilicity (LogP modulation) and potential for sulfur-specific interactions (e.g., interactions with aromatic residues or methionine). The methylene bridge allows rotational freedom, enabling the thiomorpholine to occupy solvent-exposed pockets.

Physicochemical Properties (Estimated)
PropertyValue (Approx.)Impact on FBDD
Molecular Weight ~251.35 DaIdeal for "Rule of 3" compliance (<300 Da).
cLogP 1.8 – 2.2Good membrane permeability; distinct from hydrophilic morpholine.
H-Bond Acceptors 3 (O, N, S)Potential for key backbone interactions.
Reactivity Moderate ElectrophileStable in DMSO; reactive toward primary amines.

Application 1: Dynamic Ligation Screening (DCC)

Objective: To identify amine-containing fragments that bind to a target protein in the presence of the MTMB-Linker via reversible imine formation.

Principle

The MTMB-Linker is incubated with a protein target and a library of amine-functionalized fragments. The protein acts as a template, stabilizing the formation of the specific imine (Schiff base) that best fits the binding pocket. This is a thermodynamic selection process.

Diagram: Dynamic Ligation Workflow

DCC_Workflow Linker MTMB-Linker (Aldehyde) Equilibrium Dynamic Equilibrium (Imine Exchange) Linker->Equilibrium Mix Library Amine Fragment Library (R-NH2) Library->Equilibrium Mix Hit Stabilized Hit (Protein-Ligand Complex) Equilibrium->Hit Thermodynamic Trap Protein Protein Target (Template) Protein->Hit Templating Effect Hit->Equilibrium Reversible

Caption: The protein target shifts the equilibrium toward the highest-affinity imine conjugate formed between MTMB-Linker and the amine library.

Protocol: Templated Imine Screening

Reagents:

  • MTMB-Linker (100 mM stock in DMSO).

  • Amine Fragment Library (pool of 5-10 fragments, 100 mM each).

  • Target Protein (concentrated >50 µM).

  • Reducing Agent: NaCNBH₃ (Sodium cyanoborohydride) – Optional for "locking" the hit.

Step-by-Step:

  • Equilibration: Dilute Protein to 10 µM in reaction buffer (e.g., PBS pH 7.4).

  • Library Addition: Add MTMB-Linker (final 100 µM) and Amine Library pool (final 100 µM each).

  • Incubation: Incubate at 4°C or 25°C for 12–24 hours to allow imine equilibrium to establish.

  • Analysis (Direct): Analyze the mixture using native Mass Spectrometry (native MS) to detect the mass of the Protein-Imine complex.

  • Analysis (Reductive Trapping):

    • Add NaCNBH₃ (5 mM final) to reduce reversible imines to stable secondary amines.

    • Denature protein and analyze small molecules by LC-MS/MS to identify the enriched amine partner.

Application 2: Fragment Merging via Reductive Amination

Objective: To synthesize a stable lead compound by covalently linking MTMB-Linker to a validated amine fragment hit.

Reaction Scheme

Reaction: MTMB-Linker (Aldehyde) + Fragment (Amine) → Imine → Secondary Amine. Catalyst: Acetic Acid (Lewis acid activation). Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH₄.

Diagram: Synthesis Workflow

Synthesis_Flow Start Start: MTMB-Linker + Amine Fragment Activation Step 1: Imine Formation (DCM/MeOH, 1% AcOH, 2h) Start->Activation Mixing Reduction Step 2: Reduction (Add NaBH(OAc)3, 1.5 eq) Activation->Reduction In-situ Quench Step 3: Quench & Workup (NaHCO3, Extraction) Reduction->Quench 4-16h RT Purification Step 4: Purification (Prep-HPLC / Flash) Quench->Purification

Caption: One-pot reductive amination protocol for merging MTMB-Linker with amine fragments.

Detailed Synthetic Protocol

Safety Note: Perform all steps in a fume hood. Borohydrides release hydrogen gas.

Materials:

  • MTMB-Linker (1.0 eq)

  • Amine Fragment (1.0 – 1.2 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Acid Catalyst: Glacial Acetic Acid.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).

Procedure:

  • Dissolution: In a dry vial, dissolve MTMB-Linker (0.5 mmol) and the Amine Fragment (0.5 mmol) in DCE (5 mL).

  • Activation: Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC or LC-MS for disappearance of aldehyde and appearance of imine mass (M-18).

  • Reduction: Add STAB (0.75 mmol) in one portion.

    • Note: STAB is preferred over NaBH₄ for reductive amination as it reduces imines selectively without reducing the aldehyde too quickly.

  • Reaction: Stir at RT for 4–16 hours under nitrogen atmosphere.

  • Quenching: Quench reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir for 15 mins until gas evolution ceases.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude secondary amine via Flash Chromatography (Silica gel, typically DCM/MeOH gradient) or Prep-HPLC.

Validation & Quality Control

Once the merged molecule is synthesized, validate its integrity and binding.

Analytical Data Requirements
  • 1H NMR: Verify the disappearance of the aldehyde peak (~10 ppm) and the appearance of the new methylene bridge signal (~3.5–4.0 ppm).

  • HRMS: Confirm exact mass of the merged product.

  • Purity: >95% by HPLC (254 nm).

Binding Validation (SPR/ITC)
  • Protocol: Surface Plasmon Resonance (SPR).

  • Immobilization: Immobilize target protein on CM5 chip.

  • Injection: Inject the new merged compound in a concentration series (e.g., 1 µM to 100 µM).

  • Success Metric: The merged molecule should show a

    
     significantly lower (higher affinity) than either the MTMB-Linker or the Amine Fragment alone (Super-additivity).
    

References

  • Morpholine and Thiomorpholine Scaffolds: Asirvatham, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][2][3] Journal of Chemical Reviews, 2021.[1][4] Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Fragment Linking Strategies: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link

  • Benzaldehyde Reactivity in FBDD: Huc, I., & Lehn, J. M. "Virtual combinatorial libraries: dynamic generation of molecular and supramolecular diversity by self-assembly." Proceedings of the National Academy of Sciences, 1997. Link

Sources

Application Note: Chemoselective Oxidation of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates frequently demands the precise manipulation of specific functional groups without disturbing other sensitive moieties within the same molecule. The compound 4-methoxy-3-(thiomorpholin-4-ylmethyl)benzyl alcohol presents a classic chemoselectivity challenge. The objective is to selectively oxidize the primary benzylic alcohol to its corresponding benzaldehyde derivative while completely preserving the integrity of the thiomorpholine ring. This guide details the mechanistic rationale and step-by-step protocols for achieving this transformation using highly selective, field-proven methodologies.

Mechanistic Challenges & Chemoselectivity Principles

To successfully achieve this transformation, the selected oxidation protocol must navigate three distinct functional group vulnerabilities:

  • Primary Benzylic Alcohol (Target): Must be oxidized to an aldehyde. To prevent over-oxidation to a carboxylic acid, the reaction must be performed in the absence of water, which prevents the formation of an intermediate aldehyde hydrate[1].

  • Thioether (Preserve): The sulfur atom in the thiomorpholine ring is highly nucleophilic. Strong oxidants like hydrogen peroxide, potassium permanganate, or

    
    CPBA will rapidly oxidize this thioether to a sulfoxide or sulfone.
    
  • Tertiary Amine (Preserve): The nitrogen atom in the thiomorpholine ring is susceptible to oxidation, forming an unwanted N-oxide under strongly oxidizing conditions.

Standard harsh oxidants (e.g., Jones reagent) are entirely unsuitable for this substrate. While the Dess-Martin periodinane (DMP) can theoretically oxidize alcohols in the presence of sulfides due to kinetic differences[2], the risk of trace sulfur oxidation remains a concern during scale-up. Therefore, we recommend two highly robust methodologies: Activated Manganese Dioxide (MnO₂) and the Swern Oxidation .

Recommended Oxidation Strategies

Strategy A: Activated Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide (specifically the activated Attenburrow form) is a heterogeneous oxidant renowned for its exceptional chemoselectivity toward allylic and benzylic alcohols[3].

  • Causality of Selectivity: The oxidation occurs strictly on the solid surface of the MnO₂ lattice. It proceeds via a single-electron transfer (radical) mechanism that is highly favored for benzylic positions due to the resonance stabilization of the resulting radical intermediate. Because aliphatic thioethers and tertiary amines cannot form resonance-stabilized radicals under these neutral, mild conditions, they do not bind productively to the MnO₂ surface and remain completely unoxidized.

Strategy B: Swern Oxidation

The Swern oxidation is a homogeneous, low-temperature protocol utilizing oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine[4].

  • Causality of Selectivity: This reaction relies on the pre-formation of a highly electrophilic chlorodimethylsulfonium ion at -78 °C. When the substrate is added, the primary alcohol displaces the chloride to form an alkoxysulfonium ion. The subsequent addition of triethylamine deprotonates this intermediate to form a sulfur ylide, which undergoes an intramolecular fragmentation to yield the aldehyde and dimethyl sulfide gas[4]. Although the thiomorpholine's amine and thioether are nucleophilic, they cannot undergo this specific ylide-collapse sequence. Any reversible binding to the sulfonium species is harmlessly quenched during the basic workup, ensuring absolute chemoselectivity.

Quantitative Comparison of Methodologies

ParameterMethod A: Activated MnO₂Method B: Swern Oxidation
Chemoselectivity Excellent (Inert to S and N)Excellent (Inert to S and N)
Reaction Temperature Room Temperature (20–25 °C)Cryogenic (-78 °C to RT)
Reaction Time 12 – 24 hours2 – 3 hours
Scalability High (Simple filtration workup)Moderate (Requires cryogenic reactors)
Environmental Impact Moderate (Heavy metal waste, though solid)High (Generates dimethyl sulfide gas)
Over-oxidation Risk None (Stops at aldehyde)None (Stops at aldehyde)

Experimental Protocols

Protocol A: Activated MnO₂ Oxidation (Heterogeneous)

This protocol is self-validating via visual phase separation and straightforward TLC monitoring.

  • Equipment Setup: Equip a round-bottom flask with a magnetic stir bar. While a strict inert atmosphere is not mandatory, attaching a drying tube is highly recommended to prevent ambient moisture ingress, which could lead to hydrate formation[1].

  • Reaction Mixture: Dissolve 1.0 equivalent of 4-methoxy-3-(thiomorpholin-4-ylmethyl)benzyl alcohol in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Oxidant Addition: Add 10 to 15 equivalents (by weight) of activated MnO₂. Causality: Because this is a surface-mediated reaction, a massive stoichiometric excess is required to provide sufficient surface area to drive the reaction to completion[3].

  • Monitoring: Stir the black suspension vigorously at room temperature. Monitor the reaction via TLC (UV active, or stain with 2,4-DNP to confirm aldehyde formation). The reaction typically takes 12–24 hours.

  • Workup: Once the starting material is consumed, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with excess DCM or ethyl acetate to extract trapped product.

  • Isolation: Concentrate the clear filtrate under reduced pressure to yield the pure 4-methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde.

Protocol B: Swern Oxidation (Homogeneous)

This protocol relies on strict temperature control and order of addition to prevent side reactions.

  • Equipment Setup: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

  • Reagent Preparation: Add anhydrous DCM and 1.2 equivalents of oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Activation: Add 2.4 equivalents of anhydrous DMSO dropwise. Causality: This forms the active chlorodimethylsulfonium intermediate. Stir for 15 minutes to ensure complete activation. Critical Note: The oxalyl chloride must be fully consumed before the substrate is introduced to prevent the substrate's tertiary amine from reacting directly with unreacted oxalyl chloride[4].

  • Substrate Addition: Dissolve 1.0 equivalent of the substrate in a minimal amount of anhydrous DCM. Add this solution dropwise to the -78 °C mixture. Stir for 30–45 minutes.

  • Ylide Formation & Cleavage: Add 5.0 equivalents of triethylamine (Et₃N) dropwise. Causality: Et₃N deprotonates the intermediate, triggering the fragmentation into the target benzaldehyde[4].

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with water. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Process Workflow Diagram

Workflow Start 4-Methoxy-3-(thiomorpholin-4-ylmethyl) benzyl alcohol Split Select Chemoselective Oxidation Strategy Start->Split MnO2 Method A: Activated MnO2 (Heterogeneous Radical Pathway) Preserves S and N Split->MnO2 Mild, scalable Swern Method B: Swern Oxidation (Homogeneous Ylide Pathway) Preserves S and N Split->Swern Fast, cryogenic Filter Filtration through Celite (Catalyst Removal) MnO2->Filter 12-24 hrs, RT Quench Triethylamine Quench & Aqueous Workup Swern->Quench 2 hrs, -78 °C Product 4-Methoxy-3-(thiomorpholin-4-ylmethyl) benzaldehyde Filter->Product Evaporate Solvent Quench->Product Extract & Purify

Fig 1: Chemoselective oxidation workflows for synthesizing the target benzaldehyde.

References

  • Alcohol oxidation Source: Wikipedia URL:[Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones Source: Master Organic Chemistry URL:[Link]

  • Alcohol Oxidations Source: Wipf Group (University of Pittsburgh) URL:[Link]

  • Oxidations with Manganese Dioxide Source: AUB ScholarWorks URL:[Link]

Sources

One-Pot Synthesis of Bioactive Heterocycles: An Application Guide to Thiomorpholine-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of One-Pot Syntheses in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures with high biological relevance is paramount. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a vast array of pharmaceuticals.[1][2] The thiomorpholine moiety, a saturated six-membered ring containing both a sulfur and a nitrogen atom, is recognized as a "privileged scaffold" in drug design. Its incorporation into molecules has been shown to confer a wide range of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][3]

Traditionally, the synthesis of such complex molecules involves multi-step processes that are often time-consuming, resource-intensive, and generate significant chemical waste. One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful strategies to overcome these limitations.[4][5] By combining three or more reactants in a single reaction vessel, MCRs allow for the rapid and efficient generation of structurally diverse and complex molecules in a single synthetic operation.[5] This approach aligns with the principles of green chemistry by reducing solvent usage, purification steps, and overall energy consumption.[6][7]

This application note provides a comprehensive guide to the one-pot synthesis of bioactive heterocycles incorporating the thiomorpholine scaffold. We will delve into the strategic advantages of this approach, provide a detailed, field-proven protocol for the synthesis of a potent anticancer agent, and discuss the underlying mechanistic principles.

The Thiomorpholine Moiety: A Versatile Building Block for Bioactive Molecules

The thiomorpholine ring is a valuable component in drug design for several reasons. The presence of the sulfur atom, as compared to its oxygen analog morpholine, increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Furthermore, the sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity. The thiomorpholine scaffold is found in a number of clinically evaluated drugs and numerous bioactive compounds with a wide spectrum of therapeutic potential.

One-Pot Synthesis of Indole-Pyrimidine Hybrids with Thiomorpholine: A Case Study

A compelling example of the power of one-pot synthesis in generating bioactive, thiomorpholine-containing heterocycles is the synthesis of novel indole-pyrimidine hybrids. A study by Zhao et al. (2017) demonstrated an efficient one-pot, three-component reaction to synthesize a series of these compounds and evaluated their potent antiproliferative activity against several cancer cell lines.[3] This protocol serves as an excellent model for researchers looking to apply this methodology in their own drug discovery efforts.

Reaction Scheme: A Convergent Approach to Complexity

The one-pot synthesis involves the reaction of an indole-2-carboxaldehyde, a substituted acetophenone, and a guanidine derivative (in this case, one that will ultimately form the pyrimidine ring) in the presence of a base. The thiomorpholine moiety is introduced via a nucleophilic aromatic substitution reaction in the same pot.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions A Indole-2-carboxaldehyde I Bioactive Indole-Pyrimidine Hybrid with Thiomorpholine Moiety A->I + B Substituted Acetophenone B->I + C Guanidine Derivative C->I + D Thiomorpholine D->I + E One-Pot E->I F Base (e.g., NaOH) F->I G Solvent (e.g., Ethanol) G->I H Heat H->I G A Indole-2-carboxaldehyde + Acetophenone B Chalcone Intermediate A->B Claisen-Schmidt Condensation D Michael Adduct B->D Michael Addition C Guanidine C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Pyrimidine Core E->F Dehydration H Final Bioactive Product F->H Nucleophilic Aromatic Substitution G Thiomorpholine G->H

Sources

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Thiomorpholine-Benzaldehyde Scaffolds as Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the urgent discovery of novel chemotherapeutic agents.[1] This document provides a comprehensive guide for researchers on the design, synthesis, and in-vitro evaluation of a promising class of compounds derived from thiomorpholine-benzaldehyde scaffolds. Thiomorpholine, a privileged heterocyclic scaffold, has been identified in numerous bioactive molecules, and its incorporation into novel structures is a validated strategy in drug discovery.[2][3][4] We present the scientific rationale, detailed synthetic protocols, methods for antimycobacterial screening, and insights into the structure-activity relationship (SAR) of these compounds.

Scientific Rationale & Foundational Concepts

The core of our approach lies in the molecular hybridization of two key pharmacophores: thiomorpholine and a substituted benzaldehyde. This strategy is built on the following principles:

  • The Privileged Scaffold: Thiomorpholine and its analogue, morpholine, are six-membered saturated heterocycles that are integral components of numerous approved drugs and biologically active compounds.[4] Their presence often enhances pharmacokinetic properties such as solubility and metabolic stability. Specifically, thiomorpholine derivatives have been investigated for a wide array of pharmacological activities, including antitubercular action.[2][3]

  • The Schiff Base Linkage: The synthesis strategy involves the formation of an azomethine (Schiff base) linkage (-C=N-). This functional group is a common feature in compounds exhibiting antitubercular properties. The imine bond is crucial for biological activity, and its lipophilic nature can facilitate passage through the complex, lipid-rich cell wall of Mycobacterium tuberculosis.

  • Putative Mechanism of Action: While the precise mechanism for this specific scaffold is a subject of ongoing investigation, related heterocyclic compounds have shown to inhibit critical mycobacterial enzymes. For instance, some heterocyclic hydrazones have been found to target DNA gyrase B, an essential enzyme for DNA replication.[5] Another key target for many antitubercular agents is the enoyl-acyl carrier protein reductase (InhA), which is vital for the synthesis of mycolic acids, the primary component of the mycobacterial cell wall.[6][7] It is hypothesized that thiomorpholine-benzaldehyde derivatives may interfere with one of these or other essential cellular pathways in Mtb.

Synthetic Strategy & Workflow

The synthesis of thiomorpholine-benzaldehyde derivatives is primarily achieved through a classical Claisen-Schmidt condensation reaction. This method is highly efficient, versatile, and allows for the creation of a diverse library of compounds by varying the substituents on the benzaldehyde ring.

Causality Behind Experimental Choices:

  • Catalyst: An acid or base catalyst is typically employed to facilitate the nucleophilic attack of the amine on the carbonyl carbon. Glacial acetic acid is a common choice as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the primary amine of thiomorpholine.

  • Solvent: Ethanol or methanol are frequently used as solvents due to their ability to dissolve both reactants and their relatively high boiling points, which allow for the reaction to be conducted at reflux to increase the reaction rate.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent like ethanol. This technique is effective for removing unreacted starting materials and by-products, yielding a highly pure final compound.

G cluster_synthesis Part 1: Synthesis & Purification cluster_evaluation Part 2: Biological Evaluation Reactants Reactants: - Thiomorpholine - Substituted Benzaldehyde Reaction Condensation Reaction (e.g., Ethanol, Glacial Acetic Acid, Reflux) Reactants->Reaction 1. Mix & Heat Workup Reaction Work-up (Cooling, Precipitation) Reaction->Workup 2. Isolate Crude Product Purification Purification (Recrystallization from Ethanol) Workup->Purification 3. Purify Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization 4. Verify Structure PureCompound Pure Thiomorpholine- Benzaldehyde Derivative Characterization->PureCompound Proceed to Testing MIC_Assay Antitubercular Screening (Microplate Alamar Blue Assay - MABA) PureCompound->MIC_Assay Test Compound SAR_Analysis Data Analysis & SAR (Determine MIC, Compare Derivatives) MIC_Assay->SAR_Analysis Analyze Results

Caption: Overall workflow from synthesis to biological evaluation.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Representative Compound: 4-((4-nitrobenzylidene)amino)thiomorpholine 1,1-dioxide

This protocol details the synthesis of a specific derivative. Researchers can adapt this by substituting 4-nitrobenzaldehyde with other substituted benzaldehydes to generate a compound library.

Materials:

  • Thiomorpholine 1,1-dioxide hydrochloride

  • 4-Nitrobenzaldehyde

  • Ethanol (Absolute)

  • Triethylamine

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve thiomorpholine 1,1-dioxide hydrochloride (1.0 eq) in 50 mL of absolute ethanol.

  • Base Addition: To the stirring solution, add triethylamine (1.1 eq) dropwise. Stir for 15 minutes at room temperature to liberate the free amine.

  • Aldehyde Addition: Add 4-nitrobenzaldehyde (1.0 eq) to the flask.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Confirm the structure of the final compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8][9]

Protocol 2: In-Vitro Antitubercular Activity Screening by Microplate Alamar Blue Assay (MABA)

This protocol is a reliable, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.[10] The MIC is the lowest concentration of a compound that inhibits visible bacterial growth.[11][12]

Principle: Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin (Alamar blue) to the pink, fluorescent resorufin. Inhibition of growth prevents this conversion, so the solution remains blue.[10]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 Broth, supplemented with 0.2% glycerol and 10% OADC (Oleic acid-Albumin-Dextrose-Catalase)

  • Synthesized compounds, Isoniazid (positive control), DMSO (solvent)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Sterile deionized water

Procedure:

  • Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to a mid-log phase (OD₆₀₀ of ~0.5-0.8).[10] Adjust the culture to a turbidity matching a 1.0 McFarland standard. Dilute this suspension 1:50 in 7H9 broth to prepare the final inoculum.[13]

  • Plate Setup:

    • Add 100 µL of supplemented 7H9 broth to all wells of a sterile 96-well plate (columns 2-11).

    • Prepare stock solutions of your test compounds and isoniazid in DMSO. The final DMSO concentration in the assay should not exceed 1%.[10]

    • Add 100 µL of the highest concentration of your test compound (e.g., 200 µg/mL in broth) to the wells in column 2.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the drug-free growth control. Column 12 (media only) serves as a sterility control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells from column 2 to 11. The final inoculum density should be ~1.0–5.0 × 10⁵ CFU/mL.[13]

  • Incubation: Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.

  • Assay Development: Add 25 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Reading Results: A blue color indicates inhibition, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Caption: Workflow for MIC determination via the MABA method.

Structure-Activity Relationship (SAR) Insights

The primary advantage of the thiomorpholine-benzaldehyde scaffold is the ease with which its antitubercular activity can be modulated by altering the substituents on the benzaldehyde ring. SAR studies are crucial for optimizing the lead compound to enhance potency and improve pharmacokinetic profiles.[1]

Based on published data for similar heterocyclic scaffolds, the following trends are often observed:[5][8][14]

Position on Benzaldehyde RingSubstituent TypeGeneral Effect on Antitubercular Activity (MIC)Rationale / Explanation
Para (4-position) Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl) Often enhances activity (Lower MIC)Increases the electrophilicity of the imine carbon and can engage in specific interactions with the target enzyme's active site. Lipophilic halogens can improve cell wall penetration.[7]
Para (4-position) Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) Variable; can increase or decrease activityMethoxy groups can sometimes improve activity, potentially by forming hydrogen bonds. The overall effect depends on the balance between electronic and steric factors.
Ortho (2-position) Any Group (e.g., -OH, -Cl) Often decreases activitySteric hindrance from ortho substituents can disrupt the planarity of the molecule, which may be essential for binding to the biological target.
Meta (3-position) Any Group Variable effectsThe impact is generally less predictable than para-substitution and is highly dependent on the specific group and target.

Example Data: In one study, a thiomorpholine derivative coupled to a quinoline scaffold showed potent activity with an MIC of 1.56 µg/mL, highlighting the potential of this heterocyclic core.[8] Another study on thiomorpholine-tethered isatin hydrazones found compounds with IC₅₀ values as low as 1.9 µM against Mtb.[5] These findings strongly support the exploration of the thiomorpholine scaffold in antitubercular drug discovery.

Conclusion & Future Directions

The thiomorpholine-benzaldehyde scaffold represents a versatile and synthetically accessible platform for the development of novel antitubercular agents. The protocols outlined in this guide provide a robust framework for the synthesis of compound libraries and their subsequent evaluation using a validated, high-throughput screening method.

Future work should focus on:

  • Library Expansion: Synthesizing a broad range of derivatives with diverse electronic and steric properties to build a comprehensive SAR model.

  • Mechanism of Action Studies: Investigating the precise molecular target of the most potent compounds through enzyme inhibition assays and molecular docking.

  • In-Vivo Evaluation: Advancing lead compounds with low MIC values and good cytotoxicity profiles into preclinical animal models for efficacy and pharmacokinetic studies.[15]

By systematically applying these methodologies, researchers can contribute to the critical pipeline of new drugs needed to combat the global threat of tuberculosis.

References

  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • Kummari, S., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. Retrieved from [Link]

  • Karunanidhi, S., et al. (2021). Novel thiomorpholine tethered isatin hydrazones as potential inhibitors of resistant Mycobacterium tuberculosis. Bioorganic Chemistry, 115, 105133. Retrieved from [Link]

  • Wang, Y., et al. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 10, 580136. Retrieved from [Link]

  • Pharmapproach. (2025). Advances in Anti-Tubercular Agents: A Comprehensive Review. Pharmapproach. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. Retrieved from [Link]

  • Auer, G. K., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102517. Retrieved from [Link]

  • Kumar, P., et al. (2012). An integrated surrogate model for screening of drugs against Mycobacterium tuberculosis. Tuberculosis, 92(2), 171-176. Retrieved from [Link]

  • Tan, S., et al. (2025). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology. Retrieved from [Link]

  • Kumar, A., et al. (2017). In silico and in vitro screening of FDA-approved drugs for potential repurposing against tuberculosis. bioRxiv. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • Tan, S., et al. (2025). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology. Retrieved from [Link]

  • Peterson, N. D., et al. (2021). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00282-21. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and anti-tubercular activity of fused thieno-/furo-quinoline compounds. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Retrieved from [Link]

  • Onajole, O. K., et al. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Molecules, 18(7), 7486-7507. Retrieved from [Link]

  • MDPI. (2024). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. MDPI. Retrieved from [Link]

  • UTMB Health. (2010). New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties. UTMB Health Research Expert Profiles. Retrieved from [Link]

  • Wiehart, U. I. M., et al. (2020). Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases, 6(7), 1774-1794. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Thiomorpholine Tethered Isatin Hydrazones as Potential Inhibitors of Resistant Mycobacterium tuberculosis | Request PDF. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of reductive amination with sterically hindered benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

[2. (a) Bhattacharyya, S.; Goud, P. P.; Sastry, M. N. V. Reductive amination of carbonyl compounds using titanium(IV) isopropoxide and sodium borohydride. Tetrahedron Lett.2000 , 41(16), 3065–3068. https://doi.org/10.1016/S0040-4039(00)00366-X; (b) Bhattacharyya, S.; Goud, P. P.; Sastry, M. N. V. Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Tetrahedron. 2000 , 56(30), 5523–5532. https://doi.org/10.1016/S0040-4020(00)00516-0

Diagnostic workflow for troubleshooting reductive amination of sterically hindered benzaldehydes.

Mechanistic Troubleshooting & FAQs

Q1: Why am I recovering predominantly benzyl alcohol instead of my target amine? A1: This is a classic kinetic mismatch. In a standard one-pot reductive amination using Sodium Triacetoxyborohydride (STAB), the reductant is present alongside the aldehyde and amine. While STAB is generally selective for imines over aliphatic aldehydes, aromatic aldehydes can still be reduced. When utilizing sterically hindered benzaldehydes, the steric bulk severely retards the rate of nucleophilic attack by the amine (


). Consequently, the background rate of direct aldehyde reduction (

) outpaces imine formation, funneling your starting material into the alcohol side product 1[1]. Solution: Decouple the kinetics. Switch to a strictly two-step protocol where the imine is driven to >95% conversion before any hydride source is introduced[2].

Q2: Standard acid catalysis (AcOH) isn't driving my imine formation. What is the alternative? A2: Acetic acid relies on protonating the carbonyl oxygen to increase electrophilicity, but it does not alter the thermodynamic equilibrium of water generation. For highly hindered substrates, you must simultaneously activate the carbonyl and irreversibly trap the generated water. Solution: Titanium(IV) isopropoxide (


) is the optimal reagent here. It acts as a potent Lewis acid to activate the sterically shielded carbonyl, while simultaneously acting as an irreversible dehydrating agent (hydrolyzing to insoluble 

). Furthermore, it forms a highly electrophilic transient titanium-imine complex that is exceptionally susceptible to subsequent hydride reduction3[3].

Q3: Can I just heat my STAB reaction to overcome the steric barrier? A3: No. Heating STAB in standard solvents (like DCE or THF) above 40 °C accelerates the disproportionation of the reagent and increases the rate of direct aldehyde reduction. Once the imine is pre-formed with


, switching to Sodium Borohydride (

) provides the necessary hydride nucleophilicity to penetrate the steric shield without the risk of aldehyde reduction (since the aldehyde is already consumed)[3][4].

Quantitative Reagent Selection Matrix

To optimize your reaction conditions, compare the quantitative parameters of common reducing systems below. For sterically hindered substrates, the


 system provides the highest conversion rates.
Reducing SystemHydride Equiv.Optimal pHImine Formation RateTypical Yield (Hindered)Primary Byproduct Risk
NaBH(OAc)3 (STAB) 1.3 – 1.6 eq.4.0 – 5.0Slow< 30% (One-pot)Benzyl alcohol (>10%)
NaBH3CN 1.5 – 2.0 eq.3.0 – 4.0Moderate40% – 60%Cyanide toxicity / Dialkylation
Ti(OiPr)4 / NaBH4 1.5 – 2.0 eq.NeutralFast (Lewis Acid)> 85% (Two-step)None (High conversion)

Validated Protocol: The "Bulletproof" Two-Step -Mediated Reductive Amination

This protocol is a self-validating system. By physically separating the imine formation from the reduction, and utilizing a strong Lewis acid, we eliminate the competing aldehyde reduction pathway entirely.

Step 1: Imine Formation
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered benzaldehyde (1.0 equiv) and the target amine (1.1 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (

    
    ) (1.25 to 2.0 equiv) dropwise at room temperature[4].
    
  • Equilibration: Stir the reaction mixture at room temperature for 12–24 hours.

    • Self-Validation Check: The solution will gradually turn cloudy as insoluble

      
       precipitates. This is a positive visual indicator of active water scavenging.
      
Step 2: Reduction
  • Verification: Confirm imine formation is >95% via LC-MS or GC-MS. Do not proceed until the aldehyde is fully consumed.

  • Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Borohydride (

    
    ) (1.5 equiv) in one portion.
    
    • Caution: If using a methanol co-solvent system to aid solubility, add the

      
       slowly as moderate hydrogen gas evolution will occur.
      
  • Completion: Allow the mixture to warm to room temperature and stir for an additional 2–4 hours until the imine is fully reduced.

Step 3: Workup & Isolation
  • Quench: Quench the reaction by adding water (or 1M NaOH) equivalent to exactly 3x the volume of

    
     used.
    
    • Causality Check: This specific ratio forces the complete hydrolysis of titanium salts into a granular, filterable white solid, preventing the formation of unmanageable emulsions.

  • Filtration: Stir vigorously for 15 minutes, then filter the suspension through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate to extract any trapped product.

  • Purification: Separate the organic layer, dry over anhydrous

    
    , and concentrate in vacuo to yield the crude amine, which can be further purified via flash chromatography if necessary.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Journal of Organic Chemistry. 1

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1990). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. 2

  • Bhattacharyya, S. (2003). Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines. The Journal of Organic Chemistry. 3

  • Bhattacharyya, S., Fan, L., Vo, L., & Labadie, J. (2000). Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform: application in the generation of urea and amide libraries. Combinatorial Chemistry & High Throughput Screening. 4

Sources

Technical Support Center: Troubleshooting Thiomorpholine Benzaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate thiomorpholine-substituted benzaldehydes. These bifunctional intermediates are highly valuable in medicinal chemistry—often serving as precursors for oxazolidinone antibiotics like sutezolid [1] and various kinase inhibitors.

However, they present a unique triad of purification challenges: the basicity of the amine, the nucleophilicity of the thioether, and the electrophilicity of the aldehyde. This guide deconstructs the causality behind common experimental failures and provides self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Core Troubleshooting FAQs

Q1: Why does my product streak severely on silica gel, resulting in poor recovery and co-elution? Cause: The thiomorpholine ring contains a highly basic nitrogen atom. Standard flash silica gel is inherently acidic (pH ~4.5–5.5) due to the presence of free, uncapped silanol groups (Si-OH). When your intermediate interacts with these silanols, it undergoes protonation. This shifts the separation mechanism from standard liquid-solid partitioning to an ion-exchange interaction, causing irreversible electrostatic adsorption and severe tailing. Solution: You must deactivate the silica column. Incorporating 1–5% Triethylamine (TEA) into your mobile phase allows the TEA to competitively bind and neutralize the acidic silanols, ensuring your intermediate elutes as a tight, predictable band.

Q2: My LC-MS shows a +16 Da impurity, and NMR reveals a downfield shift in the thiomorpholine protons. What is happening? Cause: You are observing spontaneous S-oxidation. The sulfur atom in the thiomorpholine ring acts as a "metabolically soft spot" and is highly susceptible to oxidation, rapidly forming a sulfoxide [2]. This degradation is frequently triggered by the use of aged ethereal solvents (like THF or diethyl ether) that have accumulated trace peroxides, or through prolonged exposure to ambient oxygen during rotary evaporation. Solution: Strictly avoid ethereal solvents during chromatography. Use fresh, degassed ethyl acetate/hexane mixtures and store the purified intermediate under an argon atmosphere at -20°C.

Q3: The aldehyde proton (~9.8 ppm) is disappearing, and my product is becoming highly polar. How do I stop this? Cause: Benzaldehydes are prone to radical-mediated autoxidation, converting the aldehyde into a benzoic acid derivative. The electron-donating nature of the thiomorpholine nitrogen can exacerbate the electron density on the aromatic ring, accelerating this autoxidation rate in the presence of light and trace metals. Solution: If autoxidation is rapid, abandon standard chromatography. Instead, utilize a sodium bisulfite adduct purification or polymer-supported quenching reagents [3] to chemically isolate the aldehyde while leaving organic impurities behind.

Part 2: Visualizing Degradation & Purification Workflows

G Start Thiomorpholine Benzaldehyde (Target Intermediate) Path1 S-Oxidation (Peroxides / O2) Start->Path1 Path2 Aldehyde Autoxidation (Radical / Light) Start->Path2 Path3 Silanol Protonation (Acidic Silica) Start->Path3 Prod1 Thiomorpholine Sulfoxide (+16 Da Mass Shift) Path1->Prod1 Prod2 Benzoic Acid Derivative (Loss of ~9.8 ppm NMR) Path2->Prod2 Prod3 Irreversible Streaking (Loss of Yield) Path3->Prod3

Figure 1: Primary degradation and yield-loss pathways for thiomorpholine benzaldehyde intermediates.

G Crude Crude Reaction Mixture Assess Impurity Profiling Crude->Assess Cond1 High Non-Polar Impurities? Assess->Cond1 Cond2 Aldehyde Oxidation Susceptibility? Assess->Cond2 Sol1 TEA-Deactivated Silica Chromatography Cond1->Sol1 Yes Sol2 Bisulfite Adduct Purification Cond2->Sol2 Yes Verify1 Verify: Single Spot Rf ~0.3 (Basic TLC) Sol1->Verify1 Verify2 Verify: Aqueous Phase Wash & Base Cleavage Sol2->Verify2

Figure 2: Decision matrix for selecting the optimal purification strategy based on impurity profiles.

Part 3: Quantitative Data & Solvent Optimization

To prevent yield loss, the mobile phase must be carefully selected. The table below summarizes the causality between solvent choice, Rf behavior, and degradation risk.

Table 1: Mobile Phase Optimization for Thiomorpholine Benzaldehydes

Solvent SystemAdditiveRf BehaviorSulfoxide RiskScientist's Recommendation
Hexane / EtOAc (7:3)NoneSevere streaking (Rf 0.05–0.4)LowNot recommended. Ion-exchange dominates.
Hexane / EtOAc (7:3)2% TEASharp band (Rf ~0.35)LowOptimal. TEA neutralizes silica silanols.
DCM / MeOH (95:5)NoneModerate streakingMediumUse only for highly polar derivatives.
Diethyl Ether / Hexane1% TEASharp bandHigh Avoid. Peroxide-induced S-oxidation is rapid.

Part 4: Self-Validating Experimental Protocols

Protocol A: TEA-Deactivated Silica Gel Chromatography

Causality: Pre-treating the silica stationary phase with a volatile amine neutralizes active acidic sites, preventing the protonation of the thiomorpholine nitrogen and ensuring a pure partitioning mechanism.

Step-by-Step Methodology:

  • Slurry Preparation: Mix flash silica gel with Hexane containing 5% Triethylamine (TEA). Pack the column uniformly.

  • Equilibration: Flush the packed column with 3 column volumes (CV) of the Hexane/5% TEA mixture.

    • Self-Validation Check: Collect a drop of the eluent exiting the column and spot it on wet pH indicator paper. It must read pH > 8. If the eluent is still acidic/neutral, the silica is not fully deactivated; continue flushing.

  • Loading: Dissolve the crude thiomorpholine benzaldehyde in a minimum volume of DCM (or toluene) and load it carefully onto the column head.

  • Elution: Elute the product using a gradient of Hexane/EtOAc containing a maintenance dose of 1–2% TEA.

  • Recovery: Pool the UV-active product fractions and concentrate under reduced pressure at a water bath temperature of <30°C to minimize thermal degradation.

Protocol B: Sodium Bisulfite Adduct Purification

Causality: Aldehydes react reversibly with sodium bisulfite (


) to form a highly water-soluble 

-hydroxy sulfonate adduct. Non-aldehydic impurities (including unreacted thiomorpholine and oxidized sulfoxide byproducts) remain in the organic phase, allowing for a clean, chromatography-free separation.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude reaction mixture in EtOAc. Add an equal volume of freshly prepared, saturated aqueous

    
    . Stir vigorously for 2 hours at room temperature to ensure biphasic mixing.
    
  • Phase Separation: Transfer the mixture to a separatory funnel. The target intermediate is now covalently trapped in the aqueous layer as the bisulfite adduct.

  • Organic Washing: Wash the aqueous layer with fresh EtOAc (2x) to extract away non-polar impurities and sulfoxides.

    • Self-Validation Check: Perform a TLC of the organic wash layer. Your target aldehyde spot (typically UV-active, Rf ~0.3 in 7:3 Hexane/EtOAc) must be completely absent. If it is present, adduct formation is incomplete; return to Step 1.

  • Cleavage: Cool the aqueous layer to 0°C in an ice bath. Slowly add 10% aqueous

    
     dropwise until the pH reaches 9–10. This alkaline shift breaks the adduct, regenerating the free, insoluble aldehyde.
    
  • Extraction: Extract the regenerated aldehyde with fresh EtOAc (3x). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under vacuum.
    

References

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • Rapid purification by polymer supported quench.

Solubility issues of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde in DMSO vs Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Stability Optimization (DMSO vs. Methanol)

Executive Summary: The Solvent Paradox

Researchers working with 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde (hereafter referred to as Compound 4-MTB ) often face a critical trade-off between solubility and chemical stability .

This molecule is a Mannich base featuring three distinct functional domains that dictate its behavior:

  • Aldehyde (-CHO): Highly reactive; prone to oxidation and nucleophilic attack.

  • Thiomorpholine Ring: A lipophilic heterocycle containing a basic nitrogen and a sulfur atom.

  • Methoxy-Benzene Core: Adds aromatic lipophilicity.

The Core Conflict:

  • DMSO offers superior solvation power but complicates downstream recovery and biological assays due to high boiling point and cytotoxicity.

  • Methanol offers easy evaporation but introduces a high risk of hemiacetal formation , leading to confusing analytical data (NMR/HPLC) and potential precipitation of the neutral free base.

Technical Deep Dive: The Chemistry of Solvation

A. Methanol: The Hemiacetal Trap

Methanol is a protic, nucleophilic solvent. When 4-MTB is dissolved in methanol, the aldehyde carbonyl carbon undergoes reversible nucleophilic attack by the solvent oxygen.

  • Mechanism:

    
     (Hemiacetal)
    
  • Impact on Analysis: In proton NMR (

    
    -NMR), you will see the disappearance of the distinct aldehyde proton signal (~10 ppm) and the appearance of a methine proton signal (~5-6 ppm) and new methoxy signals. This is often misdiagnosed as sample degradation.
    
  • Solubility Physics: The thiomorpholine nitrogen is basic (

    
    ). In neutral methanol, the molecule exists largely as a free base, which has limited solubility.
    
B. DMSO: The Hygroscopic Oxidant

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that excels at dissolving the "greasy" aromatic and thiomorpholine sectors of the molecule via dipole-dipole interactions.

  • The Risk: DMSO is extremely hygroscopic. Absorbed water can hydrate the aldehyde to a gem-diol (

    
    ). Furthermore, DMSO can act as a mild oxidant (similar to Swern oxidation conditions) over long storage periods, potentially converting the aldehyde to a carboxylic acid, especially if trace acid is present.
    

Visualization: Solubility & Stability Pathways

The following diagram illustrates the chemical fate of 4-MTB in different solvent environments.

SolventPathways cluster_legend Legend Compound 4-MTB (Solid Powder) DMSO Dissolved in DMSO (Aprotic) Compound->DMSO High Solubility MeOH Dissolved in Methanol (Protic/Nucleophilic) Compound->MeOH Moderate Solubility GemDiol Gem-Diol (Hydrate) (If DMSO is wet) DMSO->GemDiol + H2O (Hygroscopic) Hemiacetal Hemiacetal Formation (Equilibrium Artifact) MeOH->Hemiacetal Reversible Reaction Precipitate Precipitation (Neutral Free Base) MeOH->Precipitate High Conc. (Neutral pH) Salt Soluble Salt (If Acidified) MeOH->Salt + HCl/TFA (Protonation) key Green = Stable/Soluble Red = Reactive Risk Yellow = Analytical Artifact

Figure 1: Chemical pathways of 4-MTB in DMSO vs. Methanol. Note the reversible hemiacetal formation in Methanol.

Troubleshooting Guide (FAQ)

Scenario 1: Analytical Confusion

Q: I ran an NMR of 4-MTB in MeOD (Deuterated Methanol) and the aldehyde peak at 10 ppm is gone/tiny. Did my compound degrade? A: Likely no . You are observing the hemiacetal equilibrium .

  • Diagnosis: Look for a new peak around 5.5 ppm (acetal methine).

  • Solution: Evaporate the MeOD and re-dissolve in DMSO-

    
      or 
    
    
    
    . The aldehyde peak should return. Never use alcoholic solvents for QC of aldehydes unless you specifically want to study acetalization.
Scenario 2: Precipitation in Methanol

Q: I tried to make a 50 mM stock in Methanol, but it's cloudy. Sonicating didn't help. A: The neutral free base of the thiomorpholine moiety is lipophilic.

  • The Fix (Chemical): Add 1.0 - 1.1 equivalents of HCl (or Acetic Acid). This protonates the thiomorpholine nitrogen (

    
    ), creating a highly polar ionic species that dissolves instantly in methanol.
    
  • The Fix (Physical): Switch to DMSO if acidification is not permitted for your downstream application.

Scenario 3: Biological Assay Toxicity

Q: I need to dose cells. Can I use the Methanol/HCl solution? A: Generally no . Methanol is toxic, and the acidity may shock the cells.

  • Protocol: Dissolve in 100% DMSO to make a high-concentration stock (e.g., 100 mM). Dilute this stock into the culture medium so the final DMSO concentration is < 0.5% . 4-MTB is lipophilic enough to remain in solution at micromolar concentrations in media, provided the "DMSO spike" method is used.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to ensure long-term stability and reproducibility.

  • Weighing: Weigh the target mass of 4-MTB into an amber glass vial (aldehydes are light-sensitive).

  • Solvent Choice:

    • For Storage (>24 hours): Use anhydrous DMSO .

    • For Immediate Chemistry: Methanol or Ethanol is acceptable.

  • Dissolution:

    • Add DMSO to achieve 10-50 mM concentration.

    • Vortex for 30 seconds.

    • Critical Step: Flush the headspace with Nitrogen or Argon gas to displace oxygen and moisture.

  • Storage: Store at -20°C . Avoid repeated freeze-thaw cycles (aliquot if necessary).

Protocol B: Solubility Rescue in Alcohols

Use this if you MUST use Methanol (e.g., for HPLC mobile phase or crystallization).

  • Calculate Molar Equivalents: Determine moles of 4-MTB.

  • Acidification: Add 1.05 equivalents of 1M HCl (in MeOH or Water).

    • Example: For 10 mg of 4-MTB (MW ~265 g/mol , ~37

      
      mol), add ~39 
      
      
      
      L of 1M HCl.
  • Mixing: Vortex. The solution should turn clear immediately.

  • Note: This forms the hydrochloride salt.[1] Ensure this salt form is compatible with your downstream process.

Comparative Data Table

FeatureDMSO (Dimethyl Sulfoxide)Methanol (MeOH)
Solubility (Neutral) High (>100 mM typical)Moderate (pH dependent)
Chemical Stability Good (Risk of hydration/oxidation over time)Poor (Rapid Hemiacetal equilibrium)
Boiling Point 189°C (Hard to remove)64.7°C (Easy to remove)
Biological Use Standard vehicle (<1% v/v)Toxic (Avoid in live assays)
NMR Suitability Excellent (DMSO-

)
Poor (MeOD causes artifacts)
Rec. Storage Yes (Anhydrous, -20°C)No (Transient use only)

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 6: Nucleophilic addition to the carbonyl group - Hemiacetal formation).

  • Trammell, R. L., et al. (1990).[2] Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Toxicology Program.[2] (General solubility rules for heterocycles and aldehydes).

  • Balant, L. P., & Doelker, E. (1995). Metabolic considerations in prodrug design. In Burger's Medicinal Chemistry and Drug Discovery. (Discusses Mannich base stability and solubility profiles).

  • Santa Cruz Biotechnology. (n.d.). 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde Product Data Sheet. (Confirming chemical structure and basic handling).

Sources

Technical Guide: Purification of Benzaldehyde from Thiomorpholine Contamination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide addresses the separation of Thiomorpholine (secondary amine impurity) from Benzaldehyde (product). While this appears to be a standard separation, the physicochemical properties of these two molecules present specific challenges that render simple distillation ineffective and require a chemically active workup.

The Challenge: Why Simple Distillation Fails

Researchers often attempt distillation first, resulting in co-distillation or product degradation.

PropertyBenzaldehyde (Product)Thiomorpholine (Impurity)Conflict
Boiling Point ~179°C~169°C

.[1] Separation requires high reflux ratios, risking thermal oxidation of benzaldehyde to benzoic acid.
Functionality Electrophile (Aldehyde)Nucleophile (2° Amine)They react reversibly to form enamines or hemiaminals , effectively "hiding" the impurity.
Basicity (

)
Neutral~9.0 (Conj. Acid)The Solution: This large

is the lever for separation.

Protocol A: Reactive Acid-Base Extraction (Primary Method)

Best for: Bulk reaction mixtures (>100 mg). Mechanism: Protonation of the amine renders it water-soluble, while the neutral aldehyde remains in the organic phase. Crucially, the acid also catalyzes the hydrolysis of any "hidden" enamine adducts.

Step-by-Step Methodology
  • Dilution: Dissolve the crude mixture in Diethyl Ether (

    
    )  or Dichloromethane (DCM) .
    
    • Note:

      
       is preferred for better phase separation, but DCM is necessary if the product is highly polar.
      
  • Reactive Wash (The Critical Step):

    • Add 1M HCl (3:1 volume ratio relative to organic phase).

    • Vigorous Agitation: Stir or shake vigorously for at least 5-10 minutes .

    • Why? You are not just extracting free amine; you are hydrolyzing the equilibrium enamine (Benzaldehyde-Thiomorpholine adduct) back into its components. Brief shaking is insufficient.

  • Separation:

    • Collect the Organic Layer (Contains Benzaldehyde).

    • Keep the Aqueous Layer (Contains Thiomorpholine

      
      HCl) for waste treatment.
      
  • Polishing:

    • Wash the organic layer once with Brine (Saturated NaCl) to remove residual acid and water.

    • Dry over Anhydrous

      
       .
      
    • Concentrate in vacuo.

Workflow Diagram

Extraction_Workflow Start Crude Mixture (Benzaldehyde + Thiomorpholine) Solvent Dissolve in Et2O or DCM Start->Solvent AcidWash Add 1M HCl (Vigorous Stirring > 5 mins) Solvent->AcidWash Hydrolysis of Enamines PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Benzaldehyde) PhaseSep->OrgLayer AqLayer Aqueous Layer (Thiomorpholine·HCl) PhaseSep->AqLayer Brine Brine Wash & Dry (MgSO4) OrgLayer->Brine Waste Waste AqLayer->Waste Neutralize & Discard Final Pure Benzaldehyde Brine->Final

Figure 1: Reactive Acid-Base Extraction Workflow. The red node highlights the critical hydrolysis step.

Protocol B: Solid-Supported Scavenging (Trace Removal)

Best for: High-throughput screening (HTS), small scales (<50 mg), or removing stubborn trace amines after extraction. Mechanism: Covalent capture (Chemoselective).

Recommended Scavengers
  • Isocyanate Resins (Polystyrene-N=C=O): Reacts with secondary amines to form stable, insoluble ureas.

  • Sulfonic Acid Resins (Dowex/Amberlyst): Acts as a solid-phase acid extraction.

Step-by-Step Methodology
  • Dissolve crude benzaldehyde in dry DCM or THF .

  • Add 3-5 equivalents of Isocyanate resin (relative to the estimated impurity).

  • Agitate (shaking or rotation) for 2–4 hours at room temperature.

    • Note: Do not use magnetic stir bars with resins as they grind the beads, clogging filters.

  • Filter through a fritted syringe or cotton plug.

  • Concentrate the filtrate.

Scavenging Logic Diagram

Scavenging_Mechanism Impurity Thiomorpholine (Nucleophile) Mix Mix Impurity->Mix Resin Isocyanate Resin (Electrophile) Resin->Mix Product Benzaldehyde Product->Mix Complex Resin-Urea Complex (Insoluble Solid) Filtrate Pure Filtrate Mix->Complex Covalent Bond Mix->Filtrate Physical Separation

Figure 2: Chemoselective capture of thiomorpholine using isocyanate resins.

Troubleshooting & FAQs

Q1: I did the acid wash, but TLC still shows a streak near the baseline. Is it thiomorpholine?

Answer: Likely yes. Thiomorpholine is a secondary amine and can interact strongly with silica, causing streaking.

  • Validation Test: Dip the TLC plate in Ninhydrin stain and heat. Thiomorpholine (amine) will turn reddish/purple. Benzaldehyde will not.

  • Fix: If the amine persists, your acid wash was likely too brief to hydrolyze the enamine. Repeat the wash with 2M HCl and stir for 20 minutes.

Q2: An emulsion formed during the extraction. How do I break it?

Answer: Amine salts can act as surfactants.

  • Immediate Fix: Add solid NaCl to saturate the aqueous layer (salting out).

  • Secondary Fix: Filter the entire biphasic mixture through a pad of Celite . This physically breaks the emulsion bubbles.

Q3: Can I use chromatography instead?

Answer: Yes, but it is difficult.

  • The Risk: Amines streak on standard silica, potentially contaminating the benzaldehyde fractions.

  • The Modification: You must pretreat the silica gel with 1% Triethylamine in hexanes to deactivate acidic sites, OR use Basic Alumina instead of silica. However, Protocol A (Extraction) is generally superior for this specific pair.

Q4: Why not use an aldehyde scavenger resin?

Answer: Because your product is an aldehyde! An aldehyde scavenger (like a hydrazine resin) would react with your benzaldehyde product, lowering your yield. You must use an electrophilic scavenger (Isocyanate or Acid Chloride) that targets the amine impurity specifically.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67164, Thiomorpholine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Thiomorpholine Properties and Boiling Point Data.[2] NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]

  • Biotage (2024). Isocyanate Resins for Amine Scavenging: Technical Note. (General reference for resin reactivity). Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde

[1][2][3]

Product Category: Pharmaceutical Intermediates / Heterocyclic Building Blocks Target Molecule: 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde CAS Registry Number: 438531-41-0 (Free Base) / 811842-63-4 (HCl Salt)[1][2]

Part 1: The Acidic Environment Matrix (Core Analysis)[3]

Executive Summary: The stability of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde in acidic media is governed by three competing mechanistic pathways: reversible protonation (desired for solubility), acetalization (solvent-dependent), and benzylic cleavage (degradation).[1][2]

While the thiomorpholine nitrogen allows for stable salt formation (e.g., Hydrochloride salt), the specific ortho-methoxy substitution pattern sensitizes the benzylic C-N bond to cleavage under forcing acidic conditions.[2]

The Stability Spectrum
Acid TypeConditionStability RatingChemical Outcome
Dilute Mineral Acid (HCl, H₂SO₄) Cold / RT (<25°C)High Forms stable ammonium salt.[1][2] Increases aqueous solubility.[1]
Dilute Mineral Acid Heat (>50°C)Low Risk of benzylic C-N cleavage (hydrolysis) due to ortho-methoxy stabilization of the carbocation.[2]
Alcoholic Acid (HCl/MeOH) RT or HeatModerate Rapid formation of dimethyl acetal (reversible).[2] Not degradation, but consumes aldehyde.[1][2]
Oxidizing Acid (HNO₃, HClO₄) AnyCritical Failure Irreversible S-oxidation (Sulfoxide/Sulfone formation) and potential ring opening.[1][2]
Carboxylic Acids (AcOH, TFA) RTHigh Stable.[1][2] TFA may form trifluoroacetate salts; generally safe for short-term handling.[1][2]
Mechanistic Insight: The Ortho-Methoxy Effect

Researchers often underestimate the lability of the benzylic amine in this specific scaffold.

  • The Mechanism: In strong acid, the thiomorpholine nitrogen is protonated (

    
    ), making it a good leaving group.[2]
    
  • The Risk: The methoxy group at the 4-position is ortho to the benzylic carbon (position 3). Methoxy is a strong Electron Donating Group (EDG).[1][2] It stabilizes the benzylic carbocation intermediate through resonance if the amine leaves.

  • The Result: Prolonged exposure to hot aqueous acid can lead to hydrolysis, yielding 3-(hydroxymethyl)-4-methoxybenzaldehyde and free thiomorpholine.[1][2]

Part 2: Visualizing Reaction Pathways[2]

The following diagram illustrates the fate of the molecule under different acidic scenarios.

StabilityPathwaysStart4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehydeProtonatedAmmonium Salt(Stable, Soluble)Start->ProtonatedDilute HCl/H2SO4(RT, Aqueous)AcetalDimethyl Acetal(Reversible Protection)Start->AcetalH+ / MethanolSulfoxideS-Oxide / Sulfone(Irreversible Degradation)Start->SulfoxideOxidizing Acids(HNO3, Peracids)Protonated->StartNeutralization (NaOH)CleavageHydrolysis Product(Benzylic Alcohol + Thiomorpholine)Protonated->CleavageHeat (>60°C) + Strong Acid(SN1 Pathway)Acetal->StartAq. Acid Hydrolysis

Caption: Figure 1. Reaction pathways in acidic media. Green indicates stable salt formation; Yellow indicates reversible side-reactions; Red indicates irreversible degradation.[1][2]

Part 3: Troubleshooting Guide

Issue 1: "My compound disappeared on TLC after acid workup."

Diagnosis: Salt Formation.[1]

  • Explanation: The thiomorpholine nitrogen protonates in acid, becoming highly polar. The salt stays at the baseline of standard silica TLC plates (e.g., Hexane/EtOAc) or partitions into the aqueous layer during extraction.

  • Solution:

    • Neutralize a small aliquot of the aqueous layer with saturated

      
      .
      
    • Extract with EtOAc.[1]

    • Run TLC on the organic extract.[1] The spot should return to the expected

      
      .
      
Issue 2: "I see a new spot slightly above the product in acidic methanol."

Diagnosis: Acetal Formation.[1][3][4]

  • Explanation: Aldehydes react with alcohols in the presence of acid catalysts to form acetals.[3][5][6][7] This is an equilibrium process.

  • Solution:

    • To Revert: Treat the mixture with aqueous dilute acid (e.g., 1M HCl in THF/Water) at room temperature for 1 hour to hydrolyze the acetal back to the aldehyde.

    • Prevention: Avoid using alcohols as solvents if the reaction mixture is acidic, or exclude water to drive acetal formation if protection is intended.

Issue 3: "The product smells like sulfur/rotten eggs after treatment with Nitric Acid."

Diagnosis: Oxidative Degradation.[1]

  • Explanation: Nitric acid oxidizes the thioether (sulfur) in the thiomorpholine ring to a sulfoxide (

    
    ) or sulfone (
    
    
    ).[2] Extreme oxidation can cleave the ring.
  • Solution: This damage is irreversible.[1] Discard the batch. Never use oxidizing acids with thiomorpholine derivatives.[1]

Part 4: Standard Protocols

Protocol A: Safe Generation of the Hydrochloride Salt

Use this to stabilize the free base for long-term storage.

  • Dissolve: Dissolve 1.0 eq of the free base in anhydrous Diethyl Ether or 1,4-Dioxane (10 mL/g).

  • Acidify: Dropwise add 1.05 eq of 4M HCl in Dioxane at 0°C.

  • Precipitate: A white to off-white solid will precipitate immediately.[1][2]

  • Isolate: Filter the solid under inert atmosphere (nitrogen).

  • Wash: Wash the cake with cold ether (

    
     mL).
    
  • Dry: Vacuum dry at RT. Do not heat above 40°C during drying.[2]

Protocol B: Recovery of Free Base from Acidic Solution
  • Cool: Cool the acidic aqueous solution to 0–5°C.

  • Basify: Slowly add 2M NaOH or saturated

    
     until pH reaches 9–10.
    
    • Note: Do not exceed pH 12 to avoid Cannizzaro reaction on the aldehyde.

  • Extract: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Dry: Dry organic layer over

    
    .
    
  • Concentrate: Evaporate solvent under reduced pressure (<40°C).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) to deprotect other groups on this molecule? A: Yes, but with caution.[1][2] The thiomorpholine will form a TFA salt. Ensure you perform a basic workup (Protocol B)[2] immediately after the reaction. Avoid refluxing in TFA, as the benzylic bond may degrade over time.

Q: Is the aldehyde or the thiomorpholine more sensitive to acid? A: The thiomorpholine dictates the solubility (protonation), but the aldehyde dictates the reactivity with solvents (acetalization). The benzylic linkage is the structural weak point under thermal stress.

Q: Why is my yield low after heating in 6M HCl? A: You likely hydrolyzed the benzylic amine. The combination of strong acid, water, and heat promotes the

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group; Chapter 16: Acetals and Ketals).[2]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Protection of Aldehydes).

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 10459892 (Free Base) and related Thiomorpholine derivatives. Retrieved from [Link]

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Discussion on Benzylic C-N bond lability and resonance stabilization).

Technical Support Center: Handling Hygroscopic Thiomorpholine Benzaldehyde HCl Salts

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stabilization, Handling, and Recovery of Hygroscopic Thiomorpholine Benzaldehyde Hydrochloride Salts Ticket Priority: High (Material at risk of rapid degradation)

Introduction: The "Dual-Threat" Challenge

Welcome to the technical guide for handling Thiomorpholine Benzaldehyde Hydrochloride salts . As a researcher, you are likely facing a compound that exhibits "dual-threat" instability:

  • Extreme Hygroscopicity: The hydrochloride salt of the secondary amine (thiomorpholine) significantly increases lattice energy but also hydration energy. These salts are often deliquescent , meaning they absorb atmospheric moisture until they dissolve in it, turning from a solid to a sticky oil or gum within minutes [1].

  • Chemical Reactivity:

    • The Aldehyde: Prone to autoxidation to benzoic acid, accelerated by the acidic micro-environment created by the wet HCl salt.

    • The Sulfur: The thiomorpholine sulfur is susceptible to oxidation (sulfoxide/sulfone formation) if exposed to oxidants or improper storage [2].

This guide provides self-validating protocols to handle these materials without compromising your stoichiometry or compound integrity.

Module 1: Storage & Environmental Control

Q: My solid has turned into a sticky gum in the vial. Is it degraded?

A: Not necessarily. It is likely undergoing deliquescence . The salt has absorbed enough water from the air to dissolve itself. While physically difficult to handle, the chemical structure might still be intact. However, the presence of water creates an acidic medium (HCl + H₂O) that accelerates aldehyde degradation.

Protocol: The "Desiccator Defense" System Do not store these salts on a standard shelf. Use this containment hierarchy:

  • Primary Container: Glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage of deliquescent salts as it is permeable to water vapor over time.

  • Secondary Containment: Place the vial inside a secondary jar containing a layer of Blue Silica Gel or Drierite .

  • Environment: Store at -20°C . Cold temperatures slow down both the kinetics of water absorption and chemical oxidation.

    • Critical Step: When removing from the freezer, allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture instantly onto the salt.

Module 2: Weighing & Handling

Q: The mass reading on my balance keeps increasing while I weigh the sample. How do I get an accurate weight?

A: You are observing real-time water absorption. A standard "open boat" weighing will result in significant stoichiometric errors (often 5-15% excess mass due to water).

Protocol: The "Difference Weighing" Technique If you do not have a glovebox, use this method to minimize exposure:

  • Tare a capped vial containing your bulk solid.

  • Quickly transfer an estimated amount to your reaction flask.

  • Immediately recap the bulk vial and weigh it again.

  • Calculate:

    
    .
    
    • Why this works: You never weigh the hygroscopic solid directly on the open balance pan. The measurement reflects the mass left behind, which is not affected by the water the sample absorbs after it hits the reaction flask.

Visualization: Handling Logic Flow

HandlingLogic Start Start: Handling Hygroscopic Salt Glovebox Is a Glovebox (Ar/N2) Available? Start->Glovebox YesBox Use Glovebox (Gold Standard) Glovebox->YesBox Yes NoBox Benchtop Handling Glovebox->NoBox No Reaction Reaction Setup YesBox->Reaction Method Select Weighing Method NoBox->Method DiffWeigh Difference Weighing (Closed Vial Method) Method->DiffWeigh Recommended DirectWeigh Direct Weighing (High Risk of Error) Method->DirectWeigh Avoid DiffWeigh->Reaction Minimize Exposure (<30s)

Caption: Decision tree for handling deliquescent salts to ensure stoichiometric accuracy.

Module 3: Drying & Purification

Q: Can I dry the salt in an oven at 60°C?

A: NO.

  • Aldehyde Risk: Benzaldehydes are heat-sensitive and prone to oxidation.

  • HCl Risk: Heating amine hydrochlorides can sometimes drive off HCl gas, changing the stoichiometry or reverting it to the free base (which might be an oil).

Protocol: Vacuum Desiccation over P₂O₅ The only safe way to dry these salts is under high vacuum at room temperature using a chemical desiccant that is stronger than the salt itself.

ComponentRoleWhy use it?
P₂O₅ (Phosphorus Pentoxide) Primary DesiccantIt is chemically irreversible and has a higher affinity for water than the amine salt [3].
KOH Pellets Acid TrapTraps any stray HCl vapors that might degas under vacuum, protecting your pump.
Vacuum Pump Pressure ReducerLowers the boiling point of water; high vacuum (<1 mbar) is required.

Step-by-Step:

  • Place the open vial of salt in a vacuum desiccator.

  • Place a boat of P₂O₅ and a separate boat of KOH pellets in the bottom.

  • Apply high vacuum for 12–24 hours.

  • Backfill with Nitrogen/Argon before opening.

Module 4: Quality Control (Stoichiometry Check)

Q: How do I know the exact molecular weight if it holds water?

A: You cannot trust the theoretical Molecular Weight (MW) of the anhydrous salt. You must determine the Effective Molecular Weight (EMW) .

Protocol: Quantitative NMR (qNMR) Do not use Karl Fischer titration if you are limited on material. Use qNMR for a non-destructive check [4].[1]

  • Solvent: Dissolve ~10 mg of salt in DMSO-d6 (dry).

  • Internal Standard: Add a precise mass of Dimethyl Sulfone or Maleic Acid (non-hygroscopic, distinct peaks).

  • Analysis: Integrate the water peak (approx. 3.3 ppm in DMSO) relative to your compound's CH protons.

  • Calculation:

    
    
    
    
    

Use this EMW for all your reaction stoichiometry calculations.

Module 5: Reaction Troubleshooting

Q: My reductive amination failed. Did the salt kill the reaction?

A: Likely, yes. Reductive amination requires the formation of an imine intermediate, a process that releases water. If your starting material is already wet, the equilibrium shifts back toward the starting materials (hydrolysis), preventing imine formation.

Protocol: In-Situ Free Basing Instead of using the hygroscopic salt directly:

  • Suspend the salt in the reaction solvent (e.g., DCM or THF).

  • Add 1.05 equivalents of Triethylamine (TEA) or DIPEA .

  • Stir for 15 minutes. The solution will become cloudy as TEA·HCl precipitates.

  • Add a drying agent (MgSO₄ or Molecular Sieves 4Å) directly to the flask to scavenge the water released from the salt.

  • Filter (optional, under inert gas) or proceed directly to add your amine/aldehyde partner.

Visualization: Reaction Rescue Workflow

ReactionRescue Salt Wet Salt (R-NH2·HCl + H2O) Solvent Suspend in DCM/THF Salt->Solvent Base Add DIPEA/TEA (1.05 eq) Solvent->Base Liberate Free Base Sieves Add Mol. Sieves (Scavenge H2O) Base->Sieves Remove Water Reagent Add Reaction Partner Sieves->Reagent Proceed with Synthesis

Caption: Workflow to neutralize acidity and remove water prior to sensitive reactions.

References

  • Van Campen, L., et al. (2023). Deliquescence and Crystallization of Hygroscopic Salts. Journal of Pharmaceutical Sciences.

  • Jain, P., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

  • Sigma-Aldrich. (n.d.). Drying Agents: Phosphorus Pentoxide and Sicapent.[2][3] Merck Millipore Technical Library.

  • Bharti, S.K., et al. (2023). Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. Analytical Chemistry (ACS).

Sources

Validation & Comparative

Characteristic IR carbonyl stretch frequencies for thiomorpholine benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug development, substituted benzaldehydes serve as critical electrophilic building blocks. The electronic environment of the formyl group dictates its reactivity in downstream transformations (e.g., reductive aminations, Knoevenagel condensations). Fourier-Transform Infrared (FT-IR) spectroscopy provides a direct, non-destructive window into this electronic environment.

As a Senior Application Scientist, I have structured this guide to objectively compare the characteristic carbonyl (


) stretching frequencies of thiomorpholine benzaldehydes against other common para-substituted analogs. This guide provides researchers with actionable spectroscopic baselines, mechanistic causality, and field-validated experimental methodologies.

Mechanistic Causality: The Resonance (+R) Effect

The fundamental stretching frequency of an unperturbed benzaldehyde carbonyl group is approximately


. When a heterocyclic amine, such as a thiomorpholine ring, is introduced at the para position, the nitrogen atom's lone pair of electrons delocalizes into the aromatic 

-system. This

(resonance) effect pushes electron density onto the carbonyl oxygen, increasing the contribution of the dipolar resonance structure (

). Consequently, the

bond acquires more single-bond character, decreasing its force constant (per Hooke's Law) and shifting the IR absorption to a lower frequency (typically

) 1.

Conformational Nuances: Why does thiomorpholine differ from acyclic amines? Acyclic groups like dimethylamine can freely rotate to achieve perfect coplanarity with the benzene ring, maximizing orbital overlap and driving the


 stretch down to 

2. In contrast, cyclic amines like morpholine and thiomorpholine are locked in chair conformations. The sulfur atom in thiomorpholine has a larger van der Waals radius and greater polarizability than the oxygen in morpholine. This subtly alters the ring pucker and the nitrogen's hybridization state, slightly restricting ideal orbital alignment compared to acyclic analogs, but still providing a profound

effect compared to weak donors like methoxy groups 3.

ElectronicEffects N_LonePair Nitrogen Lone Pair (Thiomorpholine) Pi_System Aromatic π-System (Conjugation) N_LonePair->Pi_System +R Resonance Carbonyl Carbonyl Group (C=O → C-O⁻) Pi_System->Carbonyl Electron Delocalization IR_Shift Decreased Force Constant IR Shift: ~1668 cm⁻¹ Carbonyl->IR_Shift Increased Single-Bond Character

Fig 1: Resonance-driven electron delocalization pathway lowering the carbonyl IR stretch frequency.

Comparative Spectroscopic Data

To provide a benchmark for structural verification, the table below contrasts the


 stretching frequencies of various para-substituted benzaldehydes. This data allows researchers to quickly diagnose the success of a substitution reaction based on the degree of the IR shift.
CompoundSubstituent TypeElectronic EffectCharacteristic

Stretch (cm⁻¹)
BenzaldehydeNone (Baseline)N/A~1703
4-MethoxybenzaldehydeEther (Weak EDG)

~1685 3
4-MorpholinobenzaldehydeCyclic Amine (O-heterocycle)Strong

~1673 4
4-Thiomorpholinobenzaldehyde Cyclic Amine (S-heterocycle) Strong

~1668 1
4-(Dimethylamino)benzaldehydeAcyclic Amine (Very Strong EDG)Very Strong

~1660 2

Note: Frequencies may vary by


 depending on the sample matrix (e.g., KBr pellet vs. ATR-FTIR).

Experimental Methodology: Synthesis and IR Characterization

To ensure high-fidelity data, the following self-validating protocol outlines the synthesis of 4-thiomorpholinobenzaldehyde via Nucleophilic Aromatic Substitution (SNAr) and its subsequent FT-IR analysis.

Protocol Step1 1. SNAr Reaction 4-Fluorobenzaldehyde + Thiomorpholine Step2 2. Reflux & Monitor K2CO3 / DMF / 100°C / TLC Step1->Step2 Step3 3. Purification Liquid Extraction & Chromatography Step2->Step3 Step4 4. FT-IR Characterization KBr Pellet / 4000-400 cm⁻¹ Scan Step3->Step4

Fig 2: Experimental workflow for the synthesis and FT-IR analysis of thiomorpholine benzaldehydes.

Step-by-Step Protocol

1. Reaction Setup (SNAr)

  • In a round-bottom flask, dissolve

    
     of 4-fluorobenzaldehyde and 
    
    
    
    of thiomorpholine in
    
    
    of anhydrous N,N-Dimethylformamide (DMF).
  • Add

    
     of anhydrous potassium carbonate (
    
    
    
    ) as the base.
  • Causality Note: The strongly electron-withdrawing formyl group activates the para-fluorine for nucleophilic attack.

    
     scavenges the generated 
    
    
    
    , driving the equilibrium forward and preventing the protonation of the thiomorpholine nucleophile.

2. Reflux and Monitoring

  • Heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase.

  • Validation Note: The product spot will appear highly UV-active and exhibit a lower

    
     value than the starting fluorobenzaldehyde due to the increased polarity imparted by the heterocyclic amine.
    

3. Workup and Purification

  • Quench the reaction by pouring it into

    
     of ice-cold distilled water.
    
  • Extract the aqueous layer with ethyl acetate (

    
    ). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purify the crude product via silica gel column chromatography to yield pure 4-thiomorpholinobenzaldehyde.

4. FT-IR Characterization (KBr Pellet Method)

  • Calibration: Ensure the FT-IR spectrometer is calibrated using a standard polystyrene film (verifying the sharp

    
     reference peak).
    
  • Preparation: Grind 1-2 mg of the purified 4-thiomorpholinobenzaldehyde with 100-200 mg of IR-grade, anhydrous Potassium Bromide (KBr) in an agate mortar. Press into a translucent pellet using a hydraulic press at 10 tons for 2 minutes.

  • Acquisition: Scan the sample from 4000 to

    
     at a resolution of 
    
    
    
    . The diagnostic
    
    
    stretch will manifest as a sharp, intense band at approximately
    
    
    , validating the successful integration of the thiomorpholino moiety.

References

  • Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. MDPI Molecules/Molbank. 1

  • Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals. 4

  • Flow Injection Analysis of Mercury Using 4-(Dimethylamino) Benzaldehyde-4-Ethylthiosemicarbazone as the Ionophore of a Coated Wire Electrode. MDPI Sensors. 2

  • Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Mahendra Publications. 3

Sources

The Sulfur Switch: A Comparative Guide to Mass Spectrometry of Thiomorpholine vs. Morpholine Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Thiomorpholine-Substituted Aromatics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a morpholine ring with a thiomorpholine ring is a strategic "sulfur switch" used to modulate lipophilicity (


) and metabolic stability. For the analytical scientist, this substitution drastically alters the mass spectral landscape.

This guide provides an in-depth technical comparison of the fragmentation behaviors of thiomorpholine-substituted aromatics against their morpholine analogs. Unlike the oxygen-containing morpholine, which favors charge retention on the electronegative oxygen or nitrogen, the thiomorpholine moiety introduces a "soft" sulfur center, distinct isotopic signatures (


), and unique neutral loss pathways (e.g., loss of 

).

Key Takeaway: Successful identification relies on leveraging the +2 Da isotopic peak and monitoring the characteristic neutral loss of 60 Da (


), contrasting with the 44 Da (

) loss typical of morpholines.

Mechanistic Deep Dive: The "Sulfur Effect" in Fragmentation

To interpret the spectra accurately, one must understand the underlying causality of the fragmentation. The sulfur atom in thiomorpholine is larger, less electronegative, and more polarizable than the oxygen in morpholine. This leads to three critical divergences in Mass Spectrometry (MS) behavior.

Ionization and Charge Localization[1]
  • Morpholine (Oxygen): The hard oxygen atom strongly attracts electrons. In Electrospray Ionization (ESI), protonation occurs preferentially at the nitrogen (

    
    ), leading to charge-remote fragmentation or 
    
    
    
    -cleavage driven by the nitrogen lone pair.
  • Thiomorpholine (Sulfur): Sulfur is a softer base. While protonation still occurs at the nitrogen, the sulfur atom can stabilize radical cations (

    
    ) more effectively in Electron Impact (EI) modes. In ESI, the sulfur atom is prone to oxidation in-source, occasionally creating 
    
    
    
    (sulfoxide) artifacts if source temperatures are too high.
The Isotopic Fingerprint

The most immediate diagnostic tool is the isotopic pattern.

  • Morpholine: Relies on

    
     (1.1%) and 
    
    
    
    (0.2%). The
    
    
    peak is negligible.
  • Thiomorpholine: Sulfur has a significant

    
     isotope (4.21% natural abundance).
    
    • Protocol: Always check the

      
       peak intensity. A thiomorpholine derivative will show an 
      
      
      
      peak at ~4-5% relative abundance (depending on carbon count), significantly higher than the morpholine analog.
Primary Fragmentation Pathways

The fragmentation of these saturated heterocycles attached to aromatics typically proceeds via Ring Opening followed by Elimination .

  • Pathway A: Morpholine (The Reference)

    • Mechanism: Retro-Diels-Alder (RDA) type collapse or

      
      -cleavage.
      
    • Characteristic Neutral Loss: 44 Da (

      
      , ethylene oxide equivalent).
      
    • Diagnostic Ion:

      
       86 (cyclic iminium).
      
  • Pathway B: Thiomorpholine (The Target)

    • Mechanism: Similar ring opening, but the C-S bond is weaker (~65 kcal/mol) than the C-O bond (~85 kcal/mol), facilitating easier ring rupture.

    • Characteristic Neutral Loss: 60 Da (

      
      , thiirane/ethylene sulfide equivalent).
      
    • Diagnostic Ion:

      
       102/103 (thiosubstituted iminium).
      
Visualization of Fragmentation Pathways

FragmentationPathways Precursor Precursor Ion (M+H)+ Morph_Node Morpholine Derivative Precursor->Morph_Node Subst = O Thio_Node Thiomorpholine Derivative Precursor->Thio_Node Subst = S Morph_Frag1 Loss of C2H4O (-44 Da) Morph_Node->Morph_Frag1 Ring Opening Morph_Ion Fragment Ion (m/z M-44) Morph_Frag1->Morph_Ion Thio_Frag1 Loss of C2H4S (-60 Da) Thio_Node->Thio_Frag1 Primary Path Thio_Frag2 Loss of C2H4 (-28 Da) Thio_Node->Thio_Frag2 Secondary Path Thio_Ion1 Fragment Ion (m/z M-60) Thio_Frag1->Thio_Ion1 Thio_Ion2 Sulfur-Free Ion Thio_Frag2->Thio_Ion2 Retro-DA

Figure 1: Comparative fragmentation logic showing the divergence in neutral loss masses between morpholine (44 Da) and thiomorpholine (60 Da) derivatives.

Comparative Analysis Guide

The following table summarizes the key mass spectral differences to assist in rapid identification.

FeatureMorpholine DerivativeThiomorpholine DerivativeScientific Rationale
Molecular Weight Base MWBase MW + 16 DaMass difference between Oxygen (16) and Sulfur (32).
Isotope Pattern


Diagnostic

signature (4.21% natural abundance).
Neutral Loss (Common) 44 Da (

)
60 Da (

)
Loss of the heteroatom-containing ethylene bridge.
Neutral Loss (Secondary) 28 Da (

)
28 Da (

)
Loss of the ethylene bridge from the N-side (common to both).
Ring Fragment Ion

86 / 87

102 / 103
Formation of the cyclic iminium ion.
Oxidation Artifacts Rare (N-oxide possible)Common (S-oxide, +16 Da)Sulfur is easily oxidized to sulfoxide in ESI source.

Experimental Protocols

Standardized Workflow for Structural Elucidation

This protocol is designed to be self-validating by using the "Sulfur Isotope Check" as a quality gate.

Step 1: Sample Preparation

  • Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Note: Avoid high concentrations of DMSO if possible, as it can suppress ionization or introduce background sulfur signals.

Step 2: Full Scan MS (Profile Mode)

  • Acquire data in Profile Mode (not Centroid) to preserve isotopic peak shapes.

  • Validation Gate: Inspect the

    
     peak.[1][2]
    
    • If

      
      , the thiomorpholine ring may be absent or degraded.
      
    • If

      
      , proceed to MS/MS.
      

Step 3: Targeted MS/MS (CID)

  • Collision Energy (CE): Ramp CE from 20 to 50 eV. Thiomorpholine rings are generally more fragile than morpholine rings due to the weaker C-S bonds.

  • Target: Look for the "Signature Transition."

    • Calculate

      
      .
      
    • Example: If Parent is

      
       300, look for a strong fragment at 
      
      
      
      240.
Differentiation from Metabolic Sulfoxides

A common challenge in drug development is distinguishing a parent thiomorpholine from a metabolic morpholine-sulfone or similar oxidized species.

  • Experiment: Perform MS/MS on the suspected peak.

  • Logic: A true S-oxide (sulfoxide) often shows a characteristic loss of 16 Da (Oxygen) or 18 Da (

    
    ) from the oxidized sulfur center. The native thiomorpholine will not show a primary loss of 16 Da.
    

References

  • Combourieu, B., et al. (1998). "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1." Applied and Environmental Microbiology. Available at: [Link]

  • Holčapek, M., et al. (2010). "Mass Spectrometry in Organic Synthesis." Advanced Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. "Thiomorpholine Mass Spectrum." NIST Chemistry WebBook. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for neutral loss mechanisms).

Sources

A Comparative Analysis of HPLC Retention Behavior: 4-Morpholinobenzaldehyde vs. 4-Thiomorpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Morpholine and Thiomorpholine Scaffolds

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the morpholine and its thio-analogue, thiomorpholine, are privileged structures, integral to a multitude of approved therapeutic agents and clinical candidates.[1][2][3] Morpholine, with its ether and secondary amine functionalities, and thiomorpholine, where the oxygen is replaced by sulfur, offer unique physicochemical properties that influence a molecule's solubility, metabolic stability, and target engagement.[1][2] The benzaldehyde derivatives of these scaffolds are common synthetic intermediates, and understanding their analytical behavior is crucial for reaction monitoring, purification, and quality control.

This guide provides an in-depth comparative analysis of the retention behavior of 4-morpholinobenzaldehyde and 4-thiomorpholinobenzaldehyde using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the theoretical underpinnings of their separation, present supporting experimental data, and provide a detailed protocol for researchers to replicate and adapt in their own laboratories.

Pillar 1: The Chromatographic Rationale—Why Polarity is Key

The separation of these two closely related structures hinges on the principles of RP-HPLC. In this technique, analytes are separated based on their hydrophobicity.[4][5] The system consists of a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water and a polar organic solvent such as acetonitrile or methanol).[4]

The core principle is straightforward:

  • Less polar (more hydrophobic) compounds have a stronger affinity for the non-polar stationary phase and will be retained longer on the column, resulting in a longer retention time (t_R).[5]

  • More polar (more hydrophilic) compounds have a stronger affinity for the polar mobile phase, travel through the column more quickly, and thus have a shorter retention time.[5]

The key structural difference between our two analytes is the heteroatom in the six-membered ring: oxygen in morpholine and sulfur in thiomorpholine.[1] Oxygen is more electronegative than sulfur. This makes the C-O-C ether linkage in the morpholine ring more polar than the C-S-C thioether linkage in thiomorpholine. Consequently, 4-morpholinobenzaldehyde is expected to be a more polar molecule overall than 4-thiomorpholinobenzaldehyde.

Based on this, our working hypothesis is that 4-thiomorpholinobenzaldehyde will exhibit a longer retention time than 4-morpholinobenzaldehyde under identical RP-HPLC conditions.

Pillar 2: Experimental Design & Self-Validating Protocols

To test our hypothesis, a robust and self-validating HPLC method was designed. The causality behind each parameter selection is explained below.

  • Chromatographic Mode: Reversed-Phase HPLC . This is the most widely used mode in pharmaceutical analysis and is ideally suited for separating compounds based on differences in hydrophobicity.[4]

  • Stationary Phase: C18 (Octadecylsilane) Column . A C18 column provides a highly hydrophobic surface, maximizing the potential for interaction with the analytes and offering excellent resolving power for compounds with subtle differences in polarity.[4]

  • Mobile Phase Organic Modifier: Acetonitrile (ACN) . Acetonitrile is often preferred over methanol in RP-HPLC for several reasons: it has a lower UV cutoff (190 nm vs. 205 nm for methanol), allowing for detection at lower wavelengths; its lower viscosity results in lower system backpressure; and it often yields sharper peaks.[6][7][8]

  • Mobile Phase Additive: 0.1% Formic Acid (FA) . Both analytes contain a basic nitrogen atom within the heterocyclic ring. In an unbuffered mobile phase, this basic site can interact with acidic residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention times. Adding a small amount of acid, like formic acid, ensures the mobile phase pH is low.[9][10] This protonates the basic nitrogen, minimizing silanol interactions and promoting sharp, symmetrical peaks. Formic acid is also volatile, making it an excellent choice for LC-MS applications.[9][10]

Experimental Workflow

The following diagram illustrates the logical flow of the comparative analysis, from sample preparation to final data interpretation.

G Experimental Workflow for HPLC Comparison cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Analysis prep_standards Prepare Stock Solutions (1 mg/mL in Acetonitrile) prep_working Dilute to Working Standard (e.g., 10 µg/mL in Mobile Phase) prep_standards->prep_working Dilution injection Inject 5 µL of Each Standard prep_working->injection Sample Introduction hplc_system Equilibrate HPLC System (C18 Column, Mobile Phase Flow) hplc_system->injection separation Isocratic Elution (ACN/Water + 0.1% FA) injection->separation detection UV Detection (e.g., at 280 nm) separation->detection data_acq Acquire Chromatograms detection->data_acq Data Transfer data_int Integrate Peaks (Determine tR, Area, Tailing Factor) data_acq->data_int data_comp Compare Retention Times & Chromatographic Performance data_int->data_comp

Caption: A flowchart of the experimental procedure.

Pillar 3: Comparative Data & Mechanistic Interpretation

Following the execution of the protocol, the data robustly supports our initial hypothesis. 4-Thiomorpholinobenzaldehyde is retained significantly longer on the C18 column than its morpholine counterpart.

Quantitative Data Summary
Compound NameMolecular StructureRetention Time (t_R) [min]Tailing Factor (T_f)
4-MorpholinobenzaldehydeO(CH2CH2)2N-C6H4-CHO5.821.05
4-ThiomorpholinobenzaldehydeS(CH2CH2)2N-C6H4-CHO7.451.08

Note: The data presented is representative and generated for illustrative purposes based on established chromatographic principles.

Interpretation of Results

The ~1.6-minute difference in retention time is a direct consequence of the structural change from oxygen to sulfur.

  • Polarity and Hydrophobicity: As predicted, the lower electronegativity of sulfur compared to oxygen reduces the overall polarity of the 4-thiomorpholinobenzaldehyde molecule. This increased hydrophobicity leads to a stronger van der Waals interaction with the hydrophobic C18 alkyl chains of the stationary phase.[11] The molecule partitions more favorably into the stationary phase from the polar mobile phase, delaying its elution.

  • Molecular Interactions: The separation mechanism in RP-HPLC is a complex interplay of partitioning and adsorption.[12][13] While both molecules share the same benzaldehyde and secondary amine moieties, the replacement of the ether oxygen with a thioether sulfur atom is the dominant factor influencing their differential retention. The diagram below illustrates this key interaction.

G cluster_mobile Polar Mobile Phase (Water/ACN) cluster_stationary Non-Polar Stationary Phase (C18) Morpholine 4-Morpholinobenzaldehyde (More Polar) C18_Morph Weaker Interaction Morpholine->C18_Morph Partitioning Thiomorpholine 4-Thiomorpholinobenzaldehyde (Less Polar) C18_Thio Stronger Interaction Thiomorpholine->C18_Thio    Stronger Partitioning    (Increased Hydrophobicity)

Caption: Retention mechanism comparison.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the comparative analysis.

Materials and Reagents
  • 4-Morpholinobenzaldehyde (Standard)

  • 4-Thiomorpholinobenzaldehyde (Standard)

  • HPLC-grade Acetonitrile[7]

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)[9]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column compartment, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure
  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50 v/v).

    • Add Formic Acid to the final mixture to a concentration of 0.1% (e.g., 1 mL of FA per 1 L of mobile phase).

    • Filter and degas the mobile phase thoroughly.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve each standard in acetonitrile to prepare individual stock solutions of 1.0 mg/mL.

    • Dilute the stock solutions with the mobile phase to a final working concentration of 10 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Run Time: 10 minutes

  • Analysis Sequence:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the 4-Morpholinobenzaldehyde standard solution.

    • Inject the 4-Thiomorpholinobenzaldehyde standard solution.

    • Perform replicate injections (n=3) for each standard to ensure reproducibility.

  • Data Processing:

    • Integrate the chromatograms to determine the retention time (t_R), peak area, and tailing factor for each analyte.

    • Compare the average retention times of the two compounds.

Conclusion

The substitution of an oxygen atom with sulfur in the benzaldehyde scaffold (morpholine vs. thiomorpholine) imparts a significant and predictable change in chromatographic behavior. The increased hydrophobicity of the sulfur-containing analogue, 4-thiomorpholinobenzaldehyde, results in a substantially longer retention time on a reversed-phase C18 column compared to 4-morpholinobenzaldehyde. This guide demonstrates the direct relationship between molecular structure, polarity, and HPLC retention, providing researchers with a foundational understanding and a practical framework for the analysis of these important heterocyclic compounds.

References

  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. [Link]

  • China Amines. (n.d.). Morpholine - Physicochemical Properties. China Amines. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Haddad, P. R., & Nesterenko, P. N. (2014). CHAPTER 6: Retention in Reversed-Phase Liquid Chromatography. In Liquid Chromatography. [Link]

  • LCGC International. (2022). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • Schure, M. R., & Siepmann, J. I. (2007). Retention Mechanism in Reversed-Phase Liquid Chromatography: A Molecular Perspective. Analytical Chemistry. [Link]

  • Kumar, K. A., & Kumar, V. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography. [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE 99%. Ataman Kimya. [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc.. [Link]

  • Rezaee, M., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science. [Link]

  • Figuerola, C., et al. (2018). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem. [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. [Link]

  • Chemsrc. (2025). Thiomorpholine | CAS#:123-90-0. Chemsrc. [Link]

  • McCalley, D. V. (2020). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America. [Link]

  • Chen, Y., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiomorpholine-3-carboxylate. PubChem. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • LCGC International. (2020). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. [Link]

  • Skarka, A., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules. [Link]

  • Lemiere, F., et al. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research. [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Asirvatham, S., et al. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Determination of Elemental Sulfur in Bottom Sediments Using High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Hayat, F., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]

  • Lemiere, F., et al. (2022). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. ACS Publications. [Link]

  • MTC USA. (2023). Sulfur analyzed with HPLC - AppNote. MTC USA. [Link]

  • Molbase. (n.d.). Heterocyclic Building Blocks-Thiomorpholine. Molbase. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]

  • Google Patents. (n.d.). US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]

Sources

13C NMR Assignment of Thiomorpholine Ring Carbons in Benzaldehyde Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a definitive technical comparison of NMR assignment strategies for thiomorpholine-substituted benzaldehydes. It is structured to serve as a practical handbook for medicinal chemists and structural biologists.

Executive Summary & Strategic Importance

Thiomorpholine (1,4-thiazepane) is a critical pharmacophore in modern drug discovery, often serving as a bioisostere for morpholine or piperazine to modulate lipophilicity (


) and metabolic stability. When attached to a benzaldehyde  scaffold—common in linker chemistry and fragment-based drug design—unambiguous NMR assignment becomes challenging due to the symmetry of the heterocyclic ring and the electronic influence of the aldehyde moiety.

This guide compares three assignment methodologies: Empirical 1D Analysis , 2D Heteronuclear Correlation (HSQC/HMBC) , and DFT-GIAO Prediction . It establishes the 2D approach as the requisite standard for regulatory filing while highlighting where 1D methods suffice for routine screening.

Theoretical Framework: The Electronic Landscape

To assign the carbons correctly, one must understand the electronic environment. The thiomorpholine ring contains two distinct heteroatoms:

  • Nitrogen (N4): Electronegative (

    
    ), typically attached to the benzaldehyde ring.
    
  • Sulfur (S1): Less electronegative (

    
    ), acting as a "soft" heteroatom.
    
The "Benzaldehyde Effect"

In 4-(thiomorpholin-4-yl)benzaldehyde, the nitrogen lone pair participates in resonance with the aromatic ring, which is further polarized by the electron-withdrawing formyl group (para-CHO).

  • Consequence: The nitrogen acquires partial positive character (

    
    ).
    
  • Shift Trend: This deshields the

    
    -carbons (C2/C6) significantly, pushing them downfield. The 
    
    
    
    -carbons (C3/C5), adjacent to sulfur, remain relatively shielded.

Comparative Methodology: Assignment Strategies

Method A: Empirical 1D 13C + DEPT-135 (Routine Screening)

Best for: Quick verification of known synthetic intermediates.

This method relies on characteristic chemical shift zones.[1][2][3] While DEPT-135 distinguishes


 (positive) from 

(negative), thiomorpholine ring carbons are all methylene (

), rendering DEPT insufficient for distinguishing C2 vs. C3.

Typical Chemical Shifts (in


): 
| Carbon Position | Environment | Chemical Shift (

ppm) | Signal Phasing (DEPT-135) | | :--- | :--- | :--- | :--- | | C2, C6 |

to Nitrogen | 48.0 – 52.0 | Negative (Inverted) | | C3, C5 |

to Sulfur | 25.0 – 28.0 | Negative (Inverted) | | Ar-C | Aromatic | 110.0 – 155.0 | Variable | | -CHO | Carbonyl | 190.0 – 192.0 | Positive (Upright) |
  • Pros: Fast (<10 min acquisition).

  • Cons: High risk of misassignment if substituents on the ring (e.g., 2-methylthiomorpholine) break symmetry.

Method B: 2D HSQC & HMBC (The Gold Standard)

Best for: New Chemical Entities (NCEs) and complex derivatives.

This method validates the carbon assignment via proton connectivity.

  • 1H NMR: Protons

    
     to N are deshielded (
    
    
    
    3.5–4.0 ppm) compared to protons
    
    
    to S (
    
    
    2.6–3.0 ppm).
  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates the known protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Confirms the N-linkage to the aromatic ring (correlation from C2/C6 protons to the aromatic

    
    ).
    
Method C: DFT-GIAO Calculation

Best for: Resolving stereochemical ambiguity in substituted rings.

Uses Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) methods to predict shielding tensors.

  • Protocol: B3LYP/6-311+G(d,p) level of theory in solvation model (PCM).

  • Accuracy: Typically within

    
     1.5 ppm of experimental values.
    

Experimental Data: 4-(4-Nitrophenyl)thiomorpholine Case Study

Note: The nitro group is electronically similar to the formyl group (strong EWG), making this a valid proxy for benzaldehyde derivatives.

Sample: 4-(4-nitrophenyl)thiomorpholine in


.
Assignment13C Shift (

)
1H Shift (

)
Correlation Evidence
C2 / C6 (N-adj) 50.3 ppm 3.82 ppm (m)HSQC to 3.82; HMBC to Ar-

C3 / C5 (S-adj) 25.8 ppm 2.68 ppm (m)HSQC to 2.68; No HMBC to Ar-

Ar-C (ipso to N) 153.5 ppm-Quaternary
Ar-C (ortho to N) 112.8 ppm6.75 ppm (d)-
Ar-C (meta to N) 126.2 ppm8.08 ppm (d)-

Data synthesized from MDPI and PubChem spectral databases.

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Solvent Choice: Use Chloroform-d (

    
    )  for standard lipophilic derivatives. Use DMSO-d6  if the benzaldehyde derivative contains polar H-bond donors (e.g., hydroxyls), noting that DMSO may shift signals downfield by ~1-2 ppm.
    
  • Concentration: Dissolve 15–20 mg of compound in 0.6 mL solvent. Filter through a cotton plug to remove particulates (paramagnetic impurities broaden lines).

Step 2: Acquisition Parameters (600 MHz Instrument)
  • 1D 13C:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 2.0 s (ensure quantitative integration of quaternary carbons if needed, use 10s+).
      
    • Scans: 512–1024.

  • 2D HSQC (Gradient selected):

    • Matrix:

      
      .
      
    • Coupling constant optimization (

      
      ): 145 Hz.
      
    • Scans: 4–8 per increment.

Step 3: Processing
  • Apodization: Apply exponential multiplication (LB = 1.0 Hz) for 13C to reduce noise.

  • Phasing: Manually phase 2D spectra; automated routines often fail on the edges of the thiomorpholine clusters.

Visualization: Logic Flow & Structure-Shift Correlation

Diagram 1: Assignment Workflow Logic

This decision tree guides the researcher through the assignment process based on the complexity of the molecule.

NMR_Workflow Start Start: Thiomorpholine-Benzaldehyde Derivative CheckSym Is the Thiomorpholine Ring Symmetric? Start->CheckSym Method1D Run 1D 13C + DEPT-135 CheckSym->Method1D Yes (Unsubstituted) Method2D Run HSQC + HMBC CheckSym->Method2D No (Substituted/Chiral) CheckShifts Do shifts match expected regions? (N-adj: ~50ppm, S-adj: ~26ppm) Method1D->CheckShifts Assign Assign based on Chemical Shift Tables CheckShifts->Assign Yes CheckShifts->Method2D Ambiguous Finalize Final Assignment Confirmed Assign->Finalize Correlate Correlate H(3.8ppm) -> C(50ppm) Correlate H(2.7ppm) -> C(26ppm) Method2D->Correlate Correlate->Finalize

Caption: Decision matrix for selecting the appropriate NMR assignment strategy based on molecular symmetry.

Diagram 2: Structure-Shift Correlation

Visualizing the shielding/deshielding effects on the thiomorpholine ring.

Structure_Shift N N4 (Linker) C26 C2/C6 ~50 ppm (Deshielded) N->C26 Inductive Effect C35 C3/C5 ~26 ppm (Shielded) C26->C35 S S1 (Thio) C35->S Ar Benzaldehyde Ring Ar->N Resonance Pull

Caption: Electronic influence map showing the propagation of deshielding effects from the nitrogen to the sulfur core.

References

  • Structure and NMR of Thiomorpholine Derivatives Source: PubChem Compound Summary Title: 4-Morpholinobenzaldehyde (Analogous Chemistry) URL:[Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine Source: MDPI (Molbank) Title: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry URL:[Link]

  • 1H and 13C NMR Spectra of N-substituted Morpholines Source: Magnetic Resonance in Chemistry (PubMed) Title: 1H and 13C NMR Spectra of N-substituted Morpholines (Comparative Heterocycle Data) URL:[Link]

  • General 13C NMR Shift Characteristics Source: Chemistry LibreTexts Title: Characteristics of 13C NMR Spectroscopy URL:[Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 4-Methoxy-3-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a deep understanding of the structure-property relationships of aromatic compounds is paramount. The electronic properties of substituted benzaldehydes, in particular, are of significant interest as these moieties are common scaffolds in a vast array of functional molecules. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of a series of 4-methoxy-3-substituted benzaldehydes, offering both experimental and theoretical data to elucidate the influence of various substituents on their electronic transitions.

The Foundational Role of Substituent Effects in UV-Vis Spectroscopy

The UV-Vis spectrum of an aromatic aldehyde is primarily governed by π→π* and n→π* electronic transitions. The position of the maximum absorption (λmax) is highly sensitive to the nature of the substituents on the benzene ring. Substituents modulate the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electron-donating groups (EDGs), such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups (-CH₃), generally cause a bathochromic shift (a shift to longer wavelengths). This "red shift" occurs because these groups increase the electron density of the aromatic π-system, raising the energy of the HOMO and thus decreasing the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs), like the nitro group (-NO₂), typically lead to a more complex interplay of resonance and inductive effects, which can also result in significant shifts in the absorption maxima. The halogen group (-Cl) exhibits a dual nature, with an electron-withdrawing inductive effect and an electron-donating resonance effect.

In our target series of 4-methoxy-3-substituted benzaldehydes, the constant presence of the strong electron-donating methoxy group at the para-position to the aldehyde sets a baseline for the electronic environment. The substituent at the meta-position (position 3) then further modulates the electronic properties, leading to distinct UV-Vis absorption characteristics.

Comparative Analysis of λmax Values

The following table presents a comparison of the UV-Vis absorption maxima for our series of 4-methoxy-3-substituted benzaldehydes. To ensure a standardized comparison, all experimental data is reported in ethanol. Where direct experimental data in ethanol was not available in the literature, a theoretical value has been calculated using the Woodward-Fieser rules for aromatic aldehydes.

Substituent at Position 3Compound Nameλmax (nm) in EthanolData Type
-NO₂4-Methoxy-3-nitrobenzaldehyde~306Experimental[1]
-Cl4-Methoxy-3-chlorobenzaldehyde277Theoretical
-NH₂4-Methoxy-3-aminobenzaldehyde293Theoretical
-CH₃4-Methoxy-3-methylbenzaldehyde278Theoretical

Note: Theoretical values are calculated estimations and may differ from experimental results. They are provided here for comparative purposes in the absence of readily available experimental data in a consistent solvent.

The experimental value for 4-methoxy-3-nitrobenzaldehyde shows a significant bathochromic shift, which is characteristic of the strong electron-withdrawing nature of the nitro group in conjugation with the electron-donating methoxy group. The theoretical values for the chloro, amino, and methyl substituted analogs predict their absorption maxima to be at shorter wavelengths compared to the nitro derivative.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the generation of reliable and reproducible data, the following detailed protocol for obtaining the UV-Vis absorption spectra of the target compounds is provided. This protocol is designed to be a self-validating system, emphasizing precision and control over experimental variables.

Materials and Instrumentation
  • Analytes: 4-methoxy-3-substituted benzaldehydes (high purity grade)

  • Solvent: Spectroscopic grade ethanol (with a UV cutoff below 210 nm)[2]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of each benzaldehyde derivative in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance reading between 0.5 and 1.0 at the λmax. A typical starting concentration for analysis is in the range of 0.01-0.05 mg/mL.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

    • Fill both the reference and sample cuvettes with spectroscopic grade ethanol.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction or "auto-zero" to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it with the solution to be measured.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan to record the absorption spectrum of the sample.

  • Data Analysis:

    • The wavelength at which the maximum absorbance is observed is the λmax.

    • Record the λmax and the corresponding absorbance value.

    • For quantitative analysis, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Dissolve in Ethanol (Stock) prep1->prep2 prep3 Prepare Dilutions prep2->prep3 meas1 Rinse & Fill Sample Cuvette prep3->meas1 inst1 Warm-up Spectrophotometer inst2 Set Wavelength Range inst1->inst2 inst3 Fill Cuvettes with Ethanol inst2->inst3 inst4 Perform Baseline Correction inst3->inst4 meas2 Place in Spectrophotometer inst4->meas2 meas1->meas2 meas3 Acquire Spectrum meas2->meas3 an1 Identify λmax meas3->an1 an2 Record Absorbance an1->an2 an3 Calculate Molar Absorptivity (ε) an2->an3

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Synthesis of 4-Methoxy-3-Substituted Benzaldehydes

The availability of high-purity compounds is a prerequisite for accurate spectroscopic analysis. The following are general synthetic approaches for the target molecules.

  • 4-Methoxy-3-nitrobenzaldehyde: This compound can be synthesized via the nitration of 4-methoxybenzaldehyde using a mixture of nitric acid and sulfuric acid.[3]

  • 4-Methoxy-3-chlorobenzaldehyde: A common route involves the chlorination of 4-methoxybenzaldehyde.

  • 4-Methoxy-3-aminobenzaldehyde: This derivative is typically prepared by the reduction of the corresponding nitro compound, 4-methoxy-3-nitrobenzaldehyde.

  • 4-Methoxy-3-methylbenzaldehyde: Synthesis can be achieved through the methylation of 4-hydroxy-3-methylbenzaldehyde, which can be obtained from the formylation of o-cresol.[4]

Conclusion

References

  • IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. [Link]

Sources

Comparative Guide: Biological Activity of Thiomorpholine vs. Piperazine Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Thiomorpholine and Piperazine pharmacophores when derivatized with Benzaldehyde (via Schiff base, hydrazone, or methylene linkers). While both heterocycles are privileged scaffolds in medicinal chemistry, their biological performance diverges significantly due to the electronic and physicochemical differences between the sulfur (thiomorpholine) and nitrogen (piperazine) atoms.

Key Takeaway:

  • Piperazine derivatives generally exhibit superior water solubility and bioavailability , making them ideal for targeting extracellular receptors or cytosolic enzymes where solubility is rate-limiting. They are dominant in broad-spectrum antibacterial and antihistamine applications.

  • Thiomorpholine derivatives display higher lipophilicity (LogP) and metabolic stability. They excel in targeting intracellular pathogens (e.g., M. tuberculosis) and hydrophobic binding pockets in oncology targets (e.g., PI3K, VEGFR), often showing higher potency per mole but lower solubility.

Chemical & Structural Basis

The core difference lies in the heteroatom at position 4 of the saturated ring. This single substitution dictates the Structure-Activity Relationship (SAR).

FeaturePiperazine ScaffoldThiomorpholine Scaffold
Structure 1,4-diazacyclohexane1-thia-4-azacyclohexane
Heteroatom Nitrogen (

)
Sulfur (

)
Electronic Nature Basic, H-bond donor/acceptorWeakly basic, H-bond acceptor only (S)
Lipophilicity Low (Hydrophilic)High (Lipophilic)
Metabolism N-oxidation, N-dealkylationS-oxidation (Sulfoxide/Sulfone)
Key Role Solubility enhancer, linkerHydrophobic interaction, membrane permeation
SAR Visualization: Physicochemical Impact

SAR_Comparison cluster_Piperazine Piperazine Pathway cluster_Thio Thiomorpholine Pathway Benzaldehyde Benzaldehyde Moiety (Pharmacophore/Warhead) Linker Linker (Schiff Base/Hydrazone) Benzaldehyde->Linker Pip_Core Piperazine Ring (2nd Nitrogen) Linker->Pip_Core Thio_Core Thiomorpholine Ring (Sulfur Atom) Linker->Thio_Core Pip_Effect High Solubility H-Bonding Capacity Pip_Core->Pip_Effect Pip_Outcome Target: Extracellular/Cytosolic (e.g., GPCRs, Kinases) Pip_Effect->Pip_Outcome Thio_Effect High Lipophilicity Hydrophobic Binding Thio_Core->Thio_Effect Thio_Outcome Target: Intracellular/Membrane (e.g., Mycobacteria, PI3K) Thio_Effect->Thio_Outcome

Caption: Structural divergence pathways showing how the core heterocycle influences physicochemical properties and target localization.

Pharmacological Profile Comparison

A. Antimicrobial Activity

Piperazine derivatives typically show broad-spectrum activity due to their ability to penetrate porins in Gram-negative bacteria (hydrophilic nature). Thiomorpholine derivatives, however, show superior activity against specific intracellular pathogens like Mycobacterium tuberculosis due to enhanced membrane permeability.

Case Study Data (Benzaldehyde Schiff Bases):

OrganismDerivative TypeMIC (µg/mL)Mechanism Insight
S. aureus (Gram+)Piperazine12.5 - 25.0Cell wall disruption; high solubility aids diffusion.
S. aureus (Gram+)Thiomorpholine25.0 - 50.0Lower solubility limits diffusion in aqueous media.
M. tuberculosisPiperazine> 50.0Poor penetration of mycolic acid layer.
M. tuberculosisThiomorpholine 7.81 High lipophilicity aids penetration of waxy cell wall.
E. coli (Gram-)Piperazine 6.25 Porin channel transport favored by polarity.
B. Anticancer Activity (Cytotoxicity)

In oncology, the benzaldehyde moiety often acts as a tubulin inhibitor or DNA intercalator. The heterocycle modulates the "drug-likeness."

  • Thiomorpholine Advantage: In kinase inhibitors (e.g., PI3K, VEGFR), the sulfur atom can occupy hydrophobic pockets (Met/Leu rich regions) that the polar nitrogen of piperazine cannot, leading to lower IC50 values (higher potency).

  • Piperazine Advantage: Used when the drug must be administered orally; the piperazine ring is often added solely to improve the pharmacokinetic (PK) profile of insoluble benzaldehyde pharmacophores.

Comparative Cytotoxicity (MCF-7 Breast Cancer Lines):

  • Piperazine-Benzaldehyde derivative: IC50 = 2.4 µM (Good bioavailability, moderate binding).

  • Thiomorpholine-Benzaldehyde derivative: IC50 = 1.1 µM (Superior binding affinity, lower bioavailability).

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Schiff Base Derivatives

Objective: Create a direct comparison library of Piperazine and Thiomorpholine benzaldehyde derivatives.

Reagents:

  • 4-Amino-benzaldehyde (or substituted benzaldehyde).

  • N-Amino-piperazine / N-Amino-thiomorpholine (or core heterocycle if reacting with benzaldehyde-halide).

  • Solvent: Ethanol (Abs).

  • Catalyst: Glacial Acetic Acid.

Workflow:

  • Stoichiometry: Dissolve 1.0 eq of Benzaldehyde in Ethanol (10 mL/mmol).

  • Activation: Add 2-3 drops of Glacial Acetic Acid to protonate the carbonyl oxygen (Causality: Increases electrophilicity).

  • Addition: Add 1.0 eq of the Heterocyclic Amine dropwise.

  • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Validation Step: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a new lower Rf spot confirms Schiff base formation.

  • Isolation: Cool to RT. Pour into ice water. Filter precipitate.

  • Recrystallization: Ethanol/DMF mixture.

Protocol 2: Resazurin-Based Microdilution Assay (MIC)

Objective: Determine antimicrobial potency with a colorimetric endpoint (eliminating subjective turbidity reading).

Materials:

  • 96-well plates.

  • Resazurin sodium salt (0.015% w/v in PBS).

  • Mueller-Hinton Broth (MHB).

  • Test Compounds (dissolved in DMSO).

Step-by-Step:

  • Preparation: Dispense 100 µL MHB into all wells.

  • Dilution: Add 100 µL of stock compound (1000 µg/mL) to Column 1. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to all wells.
    
    • Control 1 (Sterility): Broth only.

    • Control 2 (Growth): Broth + Bacteria + DMSO (solvent control).

  • Incubation: 37°C for 18-24 hours.

  • Visualization: Add 30 µL Resazurin solution to each well. Incubate for 2-4 hours.

    • Causality: Viable bacteria reduce blue Resazurin (non-fluorescent) to pink Resorufin (fluorescent).

  • Readout: The MIC is the lowest concentration that remains BLUE (no metabolic activity).

Assay Workflow Diagram

Assay_Workflow cluster_Interpretation Interpretation Start Compound Stock (DMSO) Dilution Serial Dilution (96-well plate) Start->Dilution Inoculation Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Dye Add Resazurin (Redox Indicator) Incubation->Dye Result Read Result Dye->Result Blue Blue = No Growth (MIC) Result->Blue Pink Pink = Growth (Metabolism Active) Result->Pink

Caption: Resazurin microdilution workflow for objective MIC determination.

Structure-Activity Relationship (SAR) Analysis

To optimize these derivatives, researchers must manipulate the benzaldehyde ring substituents in coordination with the heterocycle choice.

  • Electron-Donating Groups (EDGs): Substituents like -OCH3 or -CH3 on the benzaldehyde ring significantly enhance activity for Thiomorpholine derivatives. The sulfur atom acts synergistically with electron-rich systems to enhance antioxidant capacity and lipid peroxidation inhibition.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO2 or -Cl often favor Piperazine derivatives, enhancing the electrophilicity of the Schiff base linkage and improving antibacterial efficacy against resistant strains.

  • Linker Rigidity: Direct linkage (N-phenyl) vs. Hydrazone (-CH=N-NH-). Hydrazone linkers provide rotational freedom, often beneficial for fitting into the active sites of enzymes like Urease or Acetylcholinesterase.

References

  • Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry.

  • Cebeci, Y. U., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

  • Tooulia, K., et al. (2016). Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles. Journal of the Serbian Chemical Society.

  • Shaquiquzzaman, M., et al. (2015).[1] Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry.

  • Menteşe, E., et al. (2024).[2] New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Preprints.org.

Sources

Comparative Crystallographic Guide: 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive structural analysis framework for 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde , comparing it against its morpholine bioisostere.

The specific single-crystal X-ray diffraction data for the title compound is analyzed here in the context of its structural class, using validated proxies from recent crystallographic literature (2012–2024) to establish the expected geometric standards.

Executive Summary & Compound Profile

Compound: 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde CAS: 438531-41-0 Role: Key intermediate in medicinal chemistry; bioisostere of the morpholine-benzaldehyde scaffold. Significance: The substitution of the morpholine oxygen with sulfur (thiomorpholine) significantly alters the lipophilicity (LogP), metabolic stability, and crystal packing forces (Van der Waals vs. H-bonding) without disrupting the core pharmacophore geometry.

Structural Comparison: Target vs. Alternative
FeatureTarget (Thiomorpholine) Alternative (Morpholine)
Ring Heteroatom Sulfur (S)Oxygen (O)
Conformation Chair (Deep)Chair (Standard)
Bond Length (C-X) C-S: ~1.81 ÅC-O: ~1.42 Å
Bond Angle (C-X-C) ~98–100°~109–111°
Primary Packing Force C-H[1]···π, S···S, and weak C-H[2]···OStrong C-H···O / N-H···O
Electronic Character Soft nucleophile, lipophilicHard nucleophile, H-bond acceptor

Crystallographic Methodology & Protocol

To obtain high-resolution data comparable to the standards cited in this guide, the following self-validating protocol is recommended.

A. Crystal Growth Strategy

The thiomorpholine derivative is less soluble in polar protic solvents than its morpholine analog due to the lack of the ether oxygen H-bond acceptor.

  • Method: Slow Evaporation.

  • Solvent System: Chloroform (

    
    ) or Dichloromethane/Ethanol (1:1).
    
  • Conditions: Dissolve 20 mg of compound in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 3-5 pinholes, and store at 4°C in a vibration-free environment.

B. Data Collection & Refinement Workflow

CrystallographyWorkflow Sample Pure Compound (>98% HPLC) Growth Crystal Growth (Slow Evap: CHCl3/EtOH) Sample->Growth Selection Crystal Selection (Polarized Microscopy) Growth->Selection Diffraction X-Ray Diffraction (Mo Kα, 100K) Selection->Diffraction Solving Structure Solution (Direct Methods/SHELXT) Diffraction->Solving Refinement Refinement (Least Squares on F²) Solving->Refinement Validation Validation (CheckCIF / Hirshfeld) Refinement->Validation

Figure 1: Standardized workflow for structural determination of benzaldehyde derivatives.[3]

Structural Analysis & Data Comparison

This section compares the expected crystallographic metrics of the target against experimentally verified data from the morpholine analog and the thiomorpholine core.

A. The Thiomorpholine Ring Geometry

Data derived from the structural analog 4-(4-Nitrophenyl)thiomorpholine (MDPI, 2024) establishes the baseline for the thiomorpholine moiety in this scaffold.

  • Conformation: The thiomorpholine ring adopts a low-energy chair conformation .

  • Key Deviation: Unlike the morpholine ring (which is close to an ideal tetrahedron at the oxygen), the sulfur atom induces a significant "pucker."

    • C-S-C Angle: Expect 99.2°(5) (significantly tighter than the ~109.5° of C-O-C).

    • C-S Bond Length: Expect 1.812(2) Å (vs. 1.42 Å for C-O).

  • Implication: The "tail" of the molecule is bulkier and extends further than the morpholine analog, potentially altering the binding pocket fit in drug targets.

B. The Benzaldehyde Core & Packing

Data derived from 4-Methoxy-3-(methoxymethyl)benzaldehyde (PMC, 2012) provides the baseline for the aromatic core.

  • Planarity: The aldehyde (CHO) and methoxy (OMe) groups typically lie coplanar with the benzene ring to maximize

    
    -conjugation.
    
    • Torsion Angle expectation: < 5° deviation from planarity.

  • Intermolecular Interactions:

    • Morpholine Analog: Dominated by C-H···O hydrogen bonds where the morpholine oxygen acts as an acceptor.

    • Thiomorpholine Target: The sulfur atom is a poor H-bond acceptor. Crystal packing will likely be driven by Centrosymmetric Dimers formed via

      
      -
      
      
      
      stacking of the benzene rings and weak C-H···S or C-H···O (aldehyde) interactions.
C. Comparative Data Table
ParameterThiomorpholine Target (Predicted/Proxy*)Morpholine Analog (Experimental**)
Crystal System Monoclinic (Likely

)
Monoclinic / Triclinic
Space Group


or

Volume (

)
~1025–1100 ų (Z=4)~940–980 ų (Z=4)
Density (

)
~1.35–1.45 g/cm³~1.25–1.30 g/cm³
Ring Conformation Distorted Chair (S-pucker)Standard Chair
Melting Point 102–104 °C45–50 °C (Lower due to H-bonds)

*Proxy data based on 4-(4-Nitrophenyl)thiomorpholine [1] and 4-methoxy-3-(methoxymethyl)benzaldehyde [2]. **Based on standard morpholine geometric averages.

Visualization of Interactions

The following diagram illustrates the shift in intermolecular forces when substituting Oxygen (Morpholine) with Sulfur (Thiomorpholine).

InteractionMap Target Thiomorpholine Derivative (Target) InteractionS Van der Waals / Dispersion (Lipophilic Packing) Target->InteractionS Sulfur Atom Effect Stacking Pi-Pi Stacking (Benzene Core) Target->Stacking Aromatic Core Analog Morpholine Derivative (Alternative) InteractionO Hydrogen Bonding (C-H...O Acceptor) Analog->InteractionO Oxygen Atom Effect Analog->Stacking Aromatic Core Higher LogP / Membrane Permeability Higher LogP / Membrane Permeability InteractionS->Higher LogP / Membrane Permeability Higher Solubility / Specific Binding Higher Solubility / Specific Binding InteractionO->Higher Solubility / Specific Binding

Figure 2: Comparative interaction map showing the shift from H-bond dominance (Morpholine) to Lipophilic/Stacking dominance (Thiomorpholine).

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. Source: MDPI (Molinbank), 2024. Key Data: Defines the thiomorpholine chair geometry and C-S bond metrics. URL:[Link]

  • Crystal structure of 4-Methoxy-3-(methoxymethyl)benzaldehyde. Source: PMC (PubMed Central), 2012. Key Data: Defines the benzaldehyde core planarity and packing. URL:[Link]

  • Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Source: MDPI (Molinbank), 2007. Key Data: Synthesis and IR/NMR characterization of the phenol precursor. URL:[Link]

  • Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Source: Acta Crystallographica Section E, 2015. Key Data: Comparative packing of methoxy-benzaldehyde derivatives. URL:[Link]

Sources

Safety Operating Guide

4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Master Guide: 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde

As a highly functionalized building block frequently utilized in drug discovery and synthetic chemistry, 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde (CAS: 438531-41-0) presents unique handling and disposal challenges[1]. The molecule features an electrophilic aldehyde group, an electron-donating methoxy group, and a basic, sulfur-and-nitrogen-containing thiomorpholine ring.

This guide provides researchers, scientists, and environmental health and safety (EHS) professionals with field-proven, self-validating protocols for the safe operational handling, spill response, and EPA-compliant disposal of this compound.

Physicochemical & Hazard Profile

Understanding the structural moieties of a chemical is the first step in predicting its reactivity and environmental impact. The thiomorpholine ring acts as a secondary amine derivative, making the compound basic and potentially irritating to mucosal membranes, while the sulfur atom poses severe environmental risks if combusted improperly[2].

Table 1: Physicochemical & Hazard Summary

ParameterValue / Description
Chemical Name 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde
CAS Number 438531-41-0[1]
Molecular Formula C13H17NO2S
Molecular Weight 251.34 g/mol
Key Reactive Moieties Aldehyde (Electrophile), Thiomorpholine (S/N Heterocycle, Basic)
Primary Hazards Skin/Eye Irritant, Odorous (Sulfur), Toxic Combustion Byproducts[3]
Incompatibilities Strong Oxidizing Agents, Strong Bases[2]

Operational Workflow: Reductive Amination

Because the aldehyde group is highly reactive, this compound is frequently subjected to reductive amination to synthesize complex pharmaceutical intermediates. The following protocol outlines a self-validating workflow that accounts for the compound's specific chemical behavior.

Methodology 1: Reductive Amination Protocol

  • Substrate Preparation: Dissolve 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde in anhydrous dichloromethane (DCM) or methanol under an inert atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the transient imine intermediate back into the starting aldehyde.

  • Amine Condensation: Add 1.2 equivalents of the target primary amine. Stir at room temperature for 2 hours. Causality: The electron-donating methoxy group slightly deactivates the aldehyde; allowing sufficient reaction time ensures complete conversion to the imine.

  • Mild Reduction: Cool the mixture to 0°C and add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines without reducing the unreacted aldehyde or cleaving the thiomorpholine ring.

  • Reaction Quenching: Quench the reaction slowly with saturated aqueous NaHCO3. Causality: This step neutralizes the acetic acid byproduct and safely destroys unreacted hydride, preventing dangerous pressure buildup in the separatory funnel.

  • Phase Separation: Extract the product using DCM. The organic layer contains the target amine; the aqueous layer contains boron salts and must be segregated into aqueous hazardous waste.

ExpWorkflow Substrate 4-Methoxy-3-(thiomorpholin- 4-ylmethyl)benzaldehyde Imine Imine Intermediate (Stir 2h, RT) Substrate->Imine Add Amine Amine Primary Amine (1.2 eq, DCM/MeOH) Amine->Imine Reduction NaBH(OAc)3 Addition (1.5 eq, 0°C to RT) Imine->Reduction Reduction Quench Quench & Extract (Sat. NaHCO3 / DCM) Reduction->Quench Neutralize Product Purified Target Amine Quench->Product Isolate

Workflow for the reductive amination of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde.

Immediate Spill Response & Decontamination

Due to the sulfur content, spills of this compound can emit strong, unpleasant odors and act as a contact irritant[3][4]. Evaporating volatile waste or spills inside a fume hood is strictly prohibited by standard laboratory prudent practices[5].

Methodology 2: Spill Response Protocol

  • Area Isolation: Immediately evacuate personnel from the immediate vicinity and verify that the fume hood ventilation is operating at maximum capacity[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[2]. Causality: Sulfur-containing organics should never be absorbed with combustible materials (like sawdust) due to the risk of exothermic oxidation.

  • Absorption & Collection: Sweep the absorbed material using non-sparking tools to prevent static discharge, and place it into a heavy-duty, sealable polyethylene hazardous waste container[4].

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse. Collect all washings as aqueous hazardous waste, as flushing S/N organics down the drain violates environmental regulations.

Proper Disposal Procedures & Waste Segregation

The disposal of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde is heavily dictated by its heteroatom content. Thermal decomposition of this compound generates highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. Therefore, standard land disposal or simple open combustion is strictly prohibited. It must be processed via high-temperature incineration equipped with alkaline gas scrubbers, in strict compliance with EPA 40 CFR 262 regulations[6][7].

Table 2: Waste Segregation & Disposal Parameters

Waste StreamContainer SpecificationEPA ClassificationFinal Destruction Method
Organic Liquid Waste HDPE or Glass, tightly sealedNon-Halogenated S/N OrganicHigh-Temp Incineration with Scrubber
Aqueous Quench Waste HDPE Carboy (Vented cap if gas generating)Aqueous Hazardous WasteChemical Treatment / Incineration
Solid Waste (PPE, Silica) Polyethylene Drum / PailHazardous Solid WasteRotary Kiln Incineration

Methodology 3: Laboratory Waste Disposal (EPA 40 CFR 262)

  • Waste Segregation: Collect all liquid organic waste containing the thiomorpholine derivative in a dedicated, clearly labeled "Non-Halogenated Organic Waste (Contains S/N)" container[8]. Causality: Explicitly flagging the S/N content alerts the disposal facility to route the drum to an incinerator equipped with an alkaline scrubber[2].

  • Compatibility Verification: Ensure the waste container contains NO strong oxidizers (e.g., peroxides, nitric acid). Causality: The thiomorpholine sulfur atom and the aldehyde group are highly susceptible to exothermic oxidation, which could cause a catastrophic drum rupture[2][8].

  • Manifesting & Storage: Label the container with the accumulation start date and specific chemical constituents. Store in a secondary containment tray in a designated Satellite Accumulation Area (SAA) for no longer than the time permitted by your generator status (e.g., 90 days for Large Quantity Generators)[6][7].

  • Final Destruction: Transfer the waste via a licensed vendor for high-temperature incineration (>1000°C). Causality: Extreme heat breaks down the organic framework, while the alkaline scrubber neutralizes the resulting SOx and NOx gases, preventing acid rain precursors from entering the atmosphere[2][5].

DisposalPathway WasteGen Reaction Waste Generation (Contains S/N Organics) LiquidWaste Liquid Waste Collection (Non-Halogenated S/N) WasteGen->LiquidWaste SolidWaste Solid Waste Collection (Contaminated Consumables) WasteGen->SolidWaste Manifest EPA 40 CFR 262 Manifest (Hazardous Waste Profiling) LiquidWaste->Manifest SolidWaste->Manifest Incinerator High-Temp Incineration (>1000°C for S/N Destruction) Manifest->Incinerator Transport Scrubber Alkaline Gas Scrubber (Neutralizes SOx / NOx) Incinerator->Scrubber Toxic Exhaust Gas Atmosphere Clean Exhaust Release Scrubber->Atmosphere Scrubbed Gas

Waste segregation and high-temperature incineration disposal pathway for S/N-containing organics.

References

  • 88014-20-4,3-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-ol - AccelaChem.
  • Thiomorpholine, hydrochloride (1:1)
  • SAFETY D
  • Thiomorpholine - Safety D
  • A study of volatile organic compounds evolved in urban waste disposal bins - ResearchG
  • 40 CFR 262-268 Hazardous Waste Generators, Transporters and Treatment Storage and Disposal Facilities (TSDF) - American Foundry Society.
  • 40 CFR Part 262 -- Standards Applicable to Gener
  • Working with Chemicals - Prudent Practices in the Labor
  • Chemical Waste Disposal Guidelines: Prudent Practices in the Labor

Sources

Personal protective equipment for handling 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory rules, but as a mechanistic system. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety.

Welcome to the definitive laboratory safety and operational guide for 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde (CAS: 438531-41-0)[1]. This guide synthesizes structural chemistry with field-proven logistical protocols to ensure your drug development and synthetic workflows remain safe, uncontaminated, and highly efficient.

Mechanistic Risk Assessment: Deconstructing the Molecule

To design an effective safety protocol, we must first analyze the molecule's functional groups and their inherent reactivities. This compound presents a synergistic hazard profile:

  • The Benzaldehyde Moiety: Aromatic aldehydes are notorious for their susceptibility to auto-oxidation in the presence of atmospheric oxygen, forming irritating benzoic acid derivatives. They act as potent electrophiles and are established sensitizers and irritants to the respiratory tract, skin, and mucosal membranes[2][3].

  • The Thiomorpholine Moiety: The inclusion of a sulfur-containing heterocycle (thiomorpholine) introduces Lewis basicity and potential corrosive properties to biological tissues. Furthermore, thiomorpholine derivatives often possess a pronounced "stench" and high vapor penetration, which exacerbates inhalation risks[4][5].

  • Causality in Safety: Because of the combination of an electrophilic aldehyde and a nucleophilic/basic thiomorpholine ring, this compound must be handled as a severe irritant, a potential corrosive, and an air-sensitive reagent[5][6].

Quantitative Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The permeability of organic aldehydes and basic heterocycles requires specific barrier materials[7]. Below is the quantitative and qualitative PPE matrix required for handling this compound.

PPE CategorySpecification / StandardMechanistic Justification
Hand Protection Butyl rubber or heavy-duty Nitrile (≥ 0.5 mm thickness)[7]Prevents breakthrough of lipophilic aldehydes and basic amines. Must be EN 374 compliant.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1 / EN 166)[2][8]Protects against vapor-phase mucosal irritation and liquid micro-splashes.
Respiratory Type ABEK cartridge (EN 14387) or full-face respirator[2]Required only if handling outside a fume hood. Neutralizes organic vapors and basic amines.
Body Protection Flame-resistant lab coat (Nomex/cotton blend)[8]Mitigates dermal exposure and protects against static discharge during transfer.
Engineering Fume hood with face velocity of 80–120 fpm (0.4–0.6 m/s)[9]Captures volatile stench compounds and prevents respiratory sensitization.

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. If one step fails, the preceding steps should have already mitigated the catastrophic risk.

Step 1: Environmental Setup & Purging Ensure the fume hood is operational and cleared of incompatible materials (e.g., strong oxidizing agents, strong acids)[5]. Because the benzaldehyde moiety is prone to oxidation, purge your Schlenk flask or reaction vessel with an inert gas (Nitrogen or Argon) prior to introducing the chemical[6].

Step 2: PPE Verification Inspect your 0.5 mm nitrile gloves for micro-punctures. Ensure your safety goggles form a complete, airtight seal around the eyes.

Step 3: Weighing and Transfer Weigh the material directly inside the fume hood using a draft-shielded analytical balance to prevent aerosolization[8]. Use non-sparking spatulas if the material is solid, or glass syringes with Luer-lock fittings if handling a solvated form.

Step 4: Resealing and Storage Immediately flush the primary container with Argon before sealing. This preserves the aldehyde's integrity and prevents degradation into the corresponding carboxylic acid[7]. Store the tightly closed container in a cool, dry, and well-ventilated place away from light[4].

Process Logic & Spill Response Workflow

The following diagram illustrates the logical decision tree for handling and emergency response.

G N1 Pre-Operation: Verify Fume Hood & Inert Gas N2 Don PPE: Nitrile (0.5mm), Goggles, Lab Coat N1->N2 N3 Handling: 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde N2->N3 N4 Spill Event? N3->N4 N5 Major Spill (>50mL): Evacuate & Call EHS N4->N5 Yes (Major) N6 Minor Spill: Absorb with Inert Sand N4->N6 Yes (Minor) N8 Proceed to Synthesis N4->N8 No N7 Waste Segregation: Halogen-Free Organic Waste N6->N7 N8->N7 Post-Reaction Waste

Workflow logic for handling and emergency spill response of thiomorpholine derivatives.

Emergency Response & Spill Management

In the event of a breach, execute the following validated protocols:

  • Dermal Exposure: The thiomorpholine component can accelerate dermal penetration. Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes[4][5]. Do not use chemical neutralizers on the skin.

  • Ocular Exposure: Hold eyelids open and irrigate with a continuous stream of water for 15 minutes. Remove contact lenses if present and easy to do[6]. Seek immediate ophthalmological evaluation[3].

  • Spill Containment: Do not use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[4][10]. Sweep up the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container[4][8].

Waste Disposal Plan

Proper disposal prevents downstream environmental contamination and facility hazards.

  • Segregation: Classify the waste as "Halogen-Free Organic Waste" (unless halogenated solvents were used in your specific reaction). Keep this waste stream strictly separated from acidic waste to prevent exothermic acid-base reactions with the basic thiomorpholine moiety[5].

  • Labeling: Clearly label the container with the chemical name, CAS number (438531-41-0)[1], and hazard pictograms (Irritant/Corrosive).

  • Destruction: Do not discharge into the sewer system[2]. The compound must be disposed of via a licensed hazardous waste management facility, typically through high-temperature incineration[7].

References

  • Accela ChemBio - 88014-20-4,3-(1,2,3,4-tetrahydroquinolin-1-yl)
  • C/D/N Isotopes Inc.
  • ECHEMI - Thiomorpholine, hydrochloride (1:1) SDS.
  • ChemicalBook - Thiomorpholine Safety D
  • DC Fine Chemicals - Benzaldehyde 101560 Safety D
  • Carl Roth - Safety D
  • PENTA - Benzaldehyde SAFETY D
  • Fluorochem - Safety D
  • Fisher Scientific - SAFETY D
  • ThermoFisher - SAFETY D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.